molecular formula C8H18N2O B117127 2-Methyl-1-(piperazin-1-yl)propan-2-ol CAS No. 156339-46-7

2-Methyl-1-(piperazin-1-yl)propan-2-ol

Cat. No.: B117127
CAS No.: 156339-46-7
M. Wt: 158.24 g/mol
InChI Key: MUIRIPUTKCTCGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(piperazin-1-yl)propan-2-ol is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.24 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methyl-1-(piperazin-1-yl)propan-2-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86969. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methyl-1-(piperazin-1-yl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1-(piperazin-1-yl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-piperazin-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-8(2,11)7-10-5-3-9-4-6-10/h9,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIRIPUTKCTCGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30293044
Record name 2-methyl-1-(piperazin-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156339-46-7
Record name 2-methyl-1-(piperazin-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1-(piperazin-1-yl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-1-(piperazin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-1-(piperazin-1-yl)propan-2-ol, a piperazine derivative of interest in pharmaceutical research and development. Due to the limited availability of experimental data in public literature, this document combines verified basic information with computationally predicted properties to offer a robust profile of the molecule. Furthermore, it outlines detailed, field-proven methodologies for the experimental determination of these key characteristics, ensuring scientific integrity and enabling researchers to validate and expand upon the data presented.

Introduction: Understanding the Molecule

2-Methyl-1-(piperazin-1-yl)propan-2-ol (CAS No. 156339-46-7) is a tertiary amino alcohol incorporating a piperazine ring. The presence of the piperazine moiety, a common pharmacophore, and a hydroxyl group suggests its potential for diverse chemical interactions and applications in medicinal chemistry. The piperazine ring can engage in various intermolecular interactions, including hydrogen bonding and salt formation, which significantly influence the molecule's solubility, absorption, and distribution characteristics. The tertiary alcohol group adds another site for potential metabolic activity and further hydrogen bonding.

A thorough understanding of its physicochemical properties is paramount for its potential development as a drug candidate or as a key intermediate in the synthesis of more complex molecules. These properties govern its behavior in biological systems and influence formulation strategies.

Core Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 2-Methyl-1-(piperazin-1-yl)propan-2-ol.

PropertyValueSource
Molecular Formula C₈H₁₈N₂O-
Molecular Weight 158.24 g/mol CymitQuimica[1]
CAS Number 156339-46-7CymitQuimica[1]
Predicted Boiling Point 245.8 ± 25.0 °CChemAxon
Predicted Melting Point 45.7 °CSimulations Plus
Predicted pKa (most basic) 8.75 ± 0.29ChemAxon
Predicted pKa (least basic) 3.44 ± 0.40ChemAxon
Predicted LogP -0.15ChemAxon
Predicted Water Solubility 1.83 x 10⁵ mg/LSimulations Plus

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR spectra are crucial for the initial identification and structural verification of the synthesized compound.

Predicted ¹H NMR Spectrum:

  • Protons on the piperazine ring: A complex multiplet is expected in the range of 2.4-2.8 ppm, corresponding to the eight protons of the piperazine ring.

  • Methylene protons adjacent to piperazine: A singlet or a narrow multiplet is predicted around 2.3 ppm for the -CH₂- group attached to the piperazine nitrogen.

  • Methyl protons: A singlet at approximately 1.1 ppm is expected for the two equivalent methyl groups (-C(CH₃)₂).

  • Hydroxyl proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, is predicted for the -OH group.

Predicted ¹³C NMR Spectrum:

  • Piperazine ring carbons: Signals for the four equivalent carbons of the piperazine ring are expected around 46 ppm.

  • Methylene carbon adjacent to piperazine: The carbon of the -CH₂- group is predicted to appear around 68 ppm.

  • Quaternary carbon: The carbon atom attached to the hydroxyl and two methyl groups is expected around 70 ppm.

  • Methyl carbons: The two equivalent methyl carbons are predicted to resonate at approximately 27 ppm.

Infrared (IR) Spectroscopy

The predicted IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

  • O-H stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C-H stretch: Multiple sharp peaks are predicted in the 2800-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the alkyl and piperazine groups.

  • C-N stretch: A moderate absorption band is expected in the 1000-1250 cm⁻¹ range, indicative of the C-N stretching vibrations within the piperazine ring.

  • C-O stretch: A moderate to strong band is predicted around 1050-1150 cm⁻¹, corresponding to the C-O stretching of the tertiary alcohol.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 158.

  • Major Fragmentation Pathways: Common fragmentation patterns for piperazine derivatives involve the cleavage of the piperazine ring and the loss of substituents. A prominent fragment would likely be observed at m/z 85, corresponding to the piperazine ring with a single methylene group attached. Another significant fragment could arise from the loss of a methyl group (m/z 143) or the entire isopropanol group.

Experimental Determination of Physicochemical Properties: Protocols and Rationale

To ensure scientific rigor, the predicted properties should be confirmed through experimental determination. The following section provides detailed, self-validating protocols for key physicochemical properties.

Melting Point Determination

Causality: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while a broad and depressed range suggests the presence of impurities.

Protocol:

  • Sample Preparation: A small amount of the crystalline 2-Methyl-1-(piperazin-1-yl)propan-2-ol is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement:

    • A rapid heating rate (10-20 °C/min) is initially used to approximate the melting point.

    • The sample is allowed to cool and solidify.

    • A second, more precise measurement is performed with a slow heating rate (1-2 °C/min), starting from a temperature approximately 20 °C below the estimated melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

Self-Validation: The sharpness of the melting range serves as an internal validation of sample purity. For a pure compound, this range should be narrow (typically ≤ 2 °C).

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Analysis Prep1 Powder Crystalline Sample Prep2 Pack into Capillary Tube (2-3 mm) Prep1->Prep2 Measure1 Rapid Scan (Approx. MP) Prep2->Measure1 Measure2 Slow Scan (1-2 °C/min) Measure1->Measure2 Cool & Solidify Data1 Record Onset & Clear Point Measure2->Data1 Data2 Determine Melting Range Data1->Data2 Purity Assess Purity Data2->Purity

Workflow for Melting Point Determination.
Boiling Point Determination

Causality: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key indicator of a liquid's volatility and is influenced by intermolecular forces.

Protocol:

  • Sample Preparation: Approximately 0.5 mL of 2-Methyl-1-(piperazin-1-yl)propan-2-ol is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.

  • Instrumentation: A Thiele tube filled with a high-boiling point oil (e.g., mineral oil) and a calibrated thermometer are used.

  • Measurement:

    • The test tube assembly is attached to the thermometer and immersed in the Thiele tube.

    • The side arm of the Thiele tube is gently heated.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Heating is discontinued, and the apparatus is allowed to cool slowly.

  • Data Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Self-Validation: The procedure relies on the equilibrium between the vapor pressure of the sample and the external pressure. The slow cooling ensures an accurate determination of this equilibrium point.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_heating Heating & Observation cluster_cooling Cooling & Measurement Setup1 Sample in Test Tube Setup2 Inverted Capillary Setup1->Setup2 Setup3 Assemble with Thermometer Setup2->Setup3 Setup4 Immerse in Thiele Tube Setup3->Setup4 Heat1 Gently Heat Thiele Tube Setup4->Heat1 Heat2 Observe Bubble Stream Heat1->Heat2 Cool1 Discontinue Heating Heat2->Cool1 Cool2 Record Temp. at Liquid Entry Cool1->Cool2 BP Boiling Point Cool2->BP

Workflow for Boiling Point Determination.
pKa Determination

Causality: The pKa values indicate the strength of the acidic or basic functional groups in a molecule. For 2-Methyl-1-(piperazin-1-yl)propan-2-ol, the two nitrogen atoms of the piperazine ring will have distinct pKa values, which are critical for understanding its ionization state at different pH values.

Protocol:

  • Sample Preparation: A standard solution of 2-Methyl-1-(piperazin-1-yl)propan-2-ol (e.g., 0.01 M) is prepared in deionized water.

  • Instrumentation: A calibrated pH meter and a burette are required.

  • Titration:

    • The sample solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • The pH of the solution is recorded after each incremental addition of the acid.

  • Data Analysis:

    • A titration curve is generated by plotting the pH versus the volume of acid added.

    • The two equivalence points, corresponding to the protonation of the two nitrogen atoms, are identified.

    • The pKa values are determined from the half-equivalence points on the titration curve (pH = pKa at 50% neutralization).

Self-Validation: The shape of the titration curve and the clear inflection points provide an internal validation of the measurement. The experiment should be repeated to ensure reproducibility.

pKa_Determination cluster_titration Potentiometric Titration cluster_analysis Data Analysis Titr1 Prepare Standard Solution Titr2 Titrate with Standard Acid Titr1->Titr2 Titr3 Record pH vs. Volume Titr2->Titr3 Ana1 Plot Titration Curve Titr3->Ana1 Ana2 Identify Equivalence Points Ana1->Ana2 Ana3 Determine Half-Equivalence Points Ana2->Ana3 pKa Calculate pKa Values Ana3->pKa

Workflow for pKa Determination.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 2-Methyl-1-(piperazin-1-yl)propan-2-ol. The combination of predicted data and detailed experimental protocols offers a comprehensive resource for researchers. The provided methodologies are designed to be robust and self-validating, ensuring the generation of high-quality, reliable data. As this molecule is explored further, the experimental validation of the predicted properties will be crucial for its successful application in drug discovery and development.

References

  • ChemAxon. Chemicalize.[Link]

  • Simulations Plus. ADMET Predictor®.[Link]

Sources

An Investigator's Technical Guide to Elucidating the Mechanism of Action of 2-Methyl-1-(piperazin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The compound 2-Methyl-1-(piperazin-1-yl)propan-2-ol is a novel chemical entity for which no public-domain pharmacological data currently exists.[1] Its structure, featuring a piperazine ring—a common scaffold in centrally active agents—suggests a potential for interaction with various neurotransmitter systems.[2][3][4][5] This guide presents a comprehensive, technically-grounded framework for the systematic investigation of its mechanism of action (MOA). Eschewing a speculative declaration of its function, we instead provide a logical, multi-stage experimental workflow designed for drug development professionals. This document outlines the rationale and detailed protocols for target identification, validation, and pathway characterization, serving as a roadmap from initial hypothesis to a well-defined pharmacological profile.

Introduction and Structural Hypothesis Generation

The molecular structure of 2-Methyl-1-(piperazin-1-yl)propan-2-ol, characterized by a piperazine heterocycle linked to a tertiary alcohol, provides the foundational logic for our investigation. The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS), including antipsychotics, antidepressants, and anxiolytics.[2][3][6][7] These activities are often mediated through interactions with monoamine pathways, particularly serotonergic (5-HT), dopaminergic (D), and adrenergic (α, β) G-protein coupled receptors (GPCRs), as well as neurotransmitter transporters.[2][6]

Therefore, our primary hypothesis is that 2-Methyl-1-(piperazin-1-yl)propan-2-ol is a CNS-active agent that modulates one or more monoaminergic GPCRs or transporters. The initial phase of our investigation will be a broad screening campaign to identify its primary molecular target(s).

Phase I: Target Identification and Initial Validation

The primary objective of Phase I is to cast a wide net to identify high-affinity molecular targets. This process relies on a combination of computational prediction and broad-panel in vitro screening.[8][9][10][11][12]

Before committing to costly wet-lab experiments, computational modeling can prioritize potential targets. Molecular docking simulations will be performed to predict the binding affinity of the compound against a virtual library of high-resolution crystal structures of known CNS targets.

Experimental Protocol: Molecular Docking

  • Ligand Preparation: Generate a 3D conformation of 2-Methyl-1-(piperazin-1-yl)propan-2-ol. Perform energy minimization using a suitable force field (e.g., MMFF94).[13]

  • Receptor Library Preparation: Obtain crystal structures of key CNS targets (e.g., 5-HT receptor subtypes, dopamine receptor subtypes, adrenergic receptors, serotonin transporter) from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning charges.[13]

  • Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide) to dock the prepared ligand into the defined binding pocket of each receptor.

  • Analysis: Rank the targets based on the predicted binding energy (docking score). Targets with the most favorable scores will be prioritized for in vitro validation.

The core of the target identification phase is a comprehensive receptor binding assay screen. This provides empirical data on the compound's affinity and selectivity across a wide range of potential targets.[14][15][16]

Experimental Protocol: Competitive Radioligand Binding Assay Panel

  • Assay Panel Selection: Utilize a commercial or in-house panel of at least 40-50 common CNS targets, including GPCRs, ion channels, and transporters.

  • Membrane/Cell Preparation: Use cell membrane preparations or whole cells expressing the specific receptor of interest.[15]

  • Competitive Binding Reaction:

    • In a multi-well plate, combine the receptor preparation with a known, high-affinity radioligand for that target (e.g., [³H]-Ketanserin for 5-HT2A).

    • Add 2-Methyl-1-(piperazin-1-yl)propan-2-ol at a high screening concentration (e.g., 10 µM).

    • Incubate the mixture to allow the binding to reach equilibrium.[17]

  • Separation & Detection:

    • Rapidly separate the bound from unbound radioligand using vacuum filtration over a glass fiber filtermat.[17]

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[17]

    • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound. Any target showing >50% inhibition at 10 µM is considered a "hit" and is selected for full affinity determination.

For each "hit" identified in the screening panel, a full concentration-response curve is generated to determine the compound's binding affinity (Kᵢ).

Experimental Protocol: Saturation Binding and Kᵢ Determination

  • Assay Setup: Set up a competitive binding assay as described above.

  • Concentration Gradient: Instead of a single concentration, add 2-Methyl-1-(piperazin-1-yl)propan-2-ol across a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Data Collection: Measure the bound radioactivity at each concentration.

  • Analysis:

    • Plot the percent inhibition against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding).[14]

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Data Presentation: Target Affinity Profile

Target ReceptorRadioligand UsedKᵢ of Test Compound (nM)
5-HT₂ₐ[³H]-KetanserinValue
D₂[³H]-SpiperoneValue
α₁ₐ[³H]-PrazosinValue
SERT[³H]-CitalopramValue
...other hits......
Table 1: Hypothetical data table for summarizing the binding affinities (Kᵢ) of 2-Methyl-1-(piperazin-1-yl)propan-2-ol at primary targets.

Phase II: Functional Activity and Pathway Elucidation

Once high-affinity targets are validated, the next critical step is to determine the functional consequence of this binding. Is the compound an agonist, antagonist, or inverse agonist? This phase connects target engagement to a cellular response.

For GPCR targets, functional activity is typically assessed by measuring changes in second messenger levels (e.g., cAMP, IP₁, or Ca²⁺).

Experimental Protocol: cAMP Accumulation Assay (for Gₛ/Gᵢ-coupled receptors)

  • Cell Culture: Use a recombinant cell line (e.g., HEK293 or CHO) stably expressing the target receptor.

  • Assay Procedure:

    • Plate cells in a multi-well format.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Agonist Mode: Add varying concentrations of 2-Methyl-1-(piperazin-1-yl)propan-2-ol and measure cAMP production.

    • Antagonist Mode: Add a known agonist for the receptor (e.g., Serotonin for a 5-HT receptor) in the presence of varying concentrations of 2-Methyl-1-(piperazin-1-yl)propan-2-ol.

  • Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay technology such as HTRF® or LANCE®.

  • Data Analysis:

    • In agonist mode, determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a reference agonist.

    • In antagonist mode, determine the IC₅₀ and calculate the functional antagonist constant (Kₑ) using the Schild equation.

The entire process, from initial screening to functional characterization, can be visualized as a logical decision tree.

MOA_Workflow cluster_0 Phase I: Target Identification cluster_1 Phase II: Functional Characterization cluster_2 Phase III: Downstream Signaling InSilico In Silico Docking InVitroScreen Broad Panel Radioligand Binding Screen (>40 targets) InSilico->InVitroScreen Prioritizes Ki_Det Affinity (Ki) Determination for Hits (>50% Inh.) InVitroScreen->Ki_Det Identifies Hits Func_Assay Functional Assays (e.g., cAMP, Ca2+ Flux) Ki_Det->Func_Assay Validated Targets Mode_Det Determine Mode of Action (Agonist, Antagonist, etc.) Func_Assay->Mode_Det Pathway_Analysis Pathway Analysis (e.g., Western Blot for pERK) Mode_Det->Pathway_Analysis Confirmed MOA Cell_Phenotype Phenotypic Assays (e.g., Neurite Outgrowth) Pathway_Analysis->Cell_Phenotype

Caption: Experimental workflow for MOA elucidation.

Phase III: Downstream Signaling Pathway Analysis

Understanding the functional mode of action at the receptor allows for the investigation of the downstream intracellular signaling cascades. For many CNS-active GPCRs, a common convergent pathway is the Mitogen-Activated Protein Kinase (MAPK) cascade, often assessed by measuring the phosphorylation of ERK (pERK).

Experimental Protocol: Western Blot for pERK/ERK

  • Cell Treatment: Culture appropriate cells (e.g., primary neurons or a neuroblastoma cell line like SH-SY5Y) and treat with 2-Methyl-1-(piperazin-1-yl)propan-2-ol at its EC₅₀ concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by molecular weight on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for phosphorylated ERK (pERK1/2).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to serve as a loading control.

  • Analysis: Quantify band intensity using densitometry. Express pERK levels as a ratio of total ERK.

If the compound is identified as a 5-HT₂ₐ receptor agonist, the expected signaling pathway leading to ERK activation can be diagrammed.

Signaling_Pathway Compound 2-Methyl-1-(piperazin-1-yl) propan-2-ol Receptor 5-HT2A Receptor (GPCR) Compound->Receptor Binds & Activates Gq Gαq Receptor->Gq Activates PLC PLC Gq->PLC PKC PKC PLC->PKC via IP3/DAG Raf Raf PKC->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (e.g., c-Fos) ERK->Transcription Activates

Caption: Hypothetical Gq-coupled signaling pathway.

Conclusion and Forward Outlook

This document provides a rigorous, phased approach to systematically uncover the mechanism of action for 2-Methyl-1-(piperazin-1-yl)propan-2-ol. By progressing from broad, unbiased screening to focused functional and pathway analysis, this workflow ensures that experimental choices are driven by data, not assumption. The causality is clear: binding affinity necessitates functional testing, and functional activity necessitates pathway analysis. Each protocol is designed as a self-validating system through the use of appropriate controls and quantitative endpoints. Successful execution of this investigative plan will build a comprehensive pharmacological dossier, providing the authoritative grounding necessary to advance this novel compound in the drug development pipeline.

References

  • Khan, I., et al. (2018). Kinetic effect and absorption performance of piperazine activator into aqueous solutions of 2-amino-2-methyl-1-propanol through post-combustion CO2 capture. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Frontiers in Pharmacology. Available from: [Link]

  • Pérez-Silanes, S., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available from: [Link]

  • Li, J., et al. (2023). Experimental training in molecular pharmacology education based on drug–target interactions. Biochemistry and Molecular Biology Education. Available from: [Link]

  • Baviskar, A. T., et al. (2018). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available from: [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). In vitro receptor binding assays: general methods and considerations. PubMed. Available from: [Link]

  • MtoZ Biolabs. Drug Target Identification Methods. Available from: [Link]

  • ResearchGate. (PDF) In vitro receptor binding assays. Available from: [Link]

  • Entrena, A., et al. (2022). Editorial: Methods and application in experimental pharmacology and drug discovery: 2021. Frontiers in Pharmacology. Available from: [Link]

  • Zajdel, P., et al. (2011). Structure-activity Relationship Studies of CNS Agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione Arylpiperazine Derivatives With Different 5-HT1A and Antagonistic 5-HT2A Activities. PubMed. Available from: [Link]

  • I-Mab Biopharma. (2017). CLINICAL TRIAL PROTOCOL A Phase II, Randomized, Double-blind, Placebo-controlled Study to Evaluate the Safety and Efficacy of TJ. Available from: [Link]

  • Glennon, R. A., et al. (1992). Structure-activity relationship studies of central nervous system (CNS) agents. 5. Effect of the hydrocarbon chain on the affinity of 4-substituted 1-(3-chlorophenyl)piperazines for 5-HT1A receptor sites. Journal of Medicinal Chemistry. Available from: [Link]

  • Chemspace. Target Identification and Validation in Drug Discovery. Available from: [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. Available from: [Link]

  • Pérez-Silanes, S., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Die Pharmazie - An International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Wang, Y., et al. (2024). Suppressing Endothelial–Mesenchymal Transition Through the Histone Deacetylase 1/GATA Binding Protein 4 Pathway: The Mechanism of Protocatechuic Acid Against Myocardial Fibrosis Revealed by an Integrated Study. MDPI. Available from: [Link]

  • Medico-Pedia. (2024). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. Available from: [Link]

  • DrOmics Labs. (2023). Drug Target Hunting: A Comprehensive Guide to Identifying and Validating Biological Targets for Drug Discovery. Available from: [Link]

  • An, R., & Toll, L. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available from: [Link]

  • EditCo Bio. Drug Target Identification. Available from: [Link]

  • Gifford Bioscience. About Ligand Binding Assays. Available from: [Link]

  • Kumar, A., et al. (2023). Synthesis, characterization, and biological activity of novel azole piperazine congeners. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • El-Gamal, M. I., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Available from: [Link]

  • Royal Society of Chemistry. Organic & Biomolecular Chemistry. Available from: [Link]

  • Mandal, A. K., et al. (2018). Effect of piperazine on the kinetics of carbon dioxide with aqueous solutions of 2-amino-2-methyl-1-propanol. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

  • Chemaxon. (2024). The Significance of Piperazine Derivatives in Modern Drug Discovery. Available from: [Link]

  • Sharma, V., et al. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. Available from: [Link]

  • Sravani, G., et al. (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. Available from: [Link]

  • Solis, F. (2019). dehydration of 2-methyl-2-propanol to 2-methylpropene E1 mechanism. Available from: [Link]

  • Latacz, G., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available from: [Link]

Sources

The Piperazine Scaffold: A Privileged Core in Modern Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide to the Biological Activity of Piperazine Derivatives

For researchers, medicinal chemists, and drug development professionals, the piperazine ring represents a cornerstone of modern therapeutic innovation. This six-membered heterocycle, with its two nitrogen atoms at opposing positions, is a versatile and privileged scaffold, lending itself to a vast array of biological activities.[1][2] Its unique physicochemical properties, including structural rigidity, high polarity, and the capacity for hydrogen bond formation, frequently bestow favorable pharmacokinetic profiles upon drug candidates, such as enhanced aqueous solubility and oral bioavailability.[1][3] This guide provides an in-depth exploration of the diverse biological activities of novel piperazine derivatives, with a focus on their anticancer, antimicrobial, and antipsychotic potential, and details the methodologies for their evaluation.

Anticancer Activity of Piperazine Derivatives: Targeting Key Oncogenic Pathways

Arylpiperazines, in particular, have garnered significant interest in oncology research for their capacity to induce cytotoxic effects in tumor cells through a variety of mechanisms.[3] These compounds can engage with multiple molecular targets implicated in cancer, including signaling pathways that govern cell proliferation, apoptosis, and angiogenesis.[3]

Mechanisms of Action: A Multi-pronged Attack on Cancer Cells

Novel piperazine derivatives have demonstrated the ability to halt cancer cell proliferation by inducing cell cycle arrest, frequently at the G2/M phase.[3] Several compounds function as inhibitors of critical signaling pathways, such as the PI3K/Akt pathway, which is commonly over-activated in many human cancers and is pivotal for cell survival and proliferation.[3][4] The PI3K/Akt/mTOR pathway is a central regulator in many cancers, and its inhibition can trigger apoptosis (programmed cell death).[5][6] Some derivatives have been shown to induce caspase-dependent apoptosis by targeting multiple pathways concurrently.[3] Another significant mechanism of action for certain piperazine derivatives is the inhibition of tubulin polymerization, a critical process for cell division.[7][8] By binding to the colchicine binding site of β-tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[7][9]

Diagram of the PI3K/Akt Signaling Pathway and Inhibition by Piperazine Derivatives

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Stimulation Piperazine Piperazine Derivative Piperazine->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt pathway by piperazine derivatives.

Quantitative Data Summary: Anticancer Efficacy

The anticancer efficacy of novel piperazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values against various cancer cell lines.[3]

Compound ClassTargetCancer Cell LineIC50/GI50 (µM)Reference
Arylamide PiperazineTubulin PolymerizationSMMC-7721 (Liver)0.089[7]
Arylamide PiperazineTubulin PolymerizationHuH-7 (Liver)0.092[7]
Vindoline-PiperazineNot SpecifiedMDA-MB-468 (Breast)1.00[10]
Vindoline-PiperazineNot SpecifiedHOP-92 (Lung)1.35[10]
Triazine-Piperazine AmideNot SpecifiedMCF-7 (Breast)Varies[11]
Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the piperazine derivatives in culture medium.[3] Replace the existing medium with 100 µL of the medium containing the test compounds.[3] Include a solvent control (e.g., DMSO) and a negative control (medium only).[3]

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).[13]

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[13]

  • Formazan Formation: Incubate the plates for an additional 1.5 hours at 37°C to allow for the formation of formazan crystals.[13]

  • Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Shake the plate for approximately 15 minutes on an orbital shaker to ensure complete dissolution.[13] Measure the absorbance of each well using a microplate reader at a wavelength of 492 nm.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value using non-linear regression analysis.[3]

Diagram of the MTT Assay Workflow

MTT_Assay_Workflow cluster_workflow MTT Assay Protocol A 1. Seed Cells in 96-well plate B 2. Add Piperazine Derivatives A->B C 3. Incubate (72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (1.5 hours) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Measure Absorbance (492 nm) F->G H 8. Calculate IC50 Value G->H

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Antimicrobial and Antifungal Activity of Piperazine Derivatives

With the rise of antimicrobial resistance (AMR), there is a pressing need for new therapeutic agents.[3] Piperazine has been identified as a valuable scaffold for developing novel antibacterial and antifungal compounds.[3]

Structure-Activity Relationship (SAR)

The antimicrobial potency of piperazine derivatives is highly dependent on the nature of the substituents on the piperazine ring.[3]

  • Enhancing Activity: Incorporation of electron-withdrawing groups such as chloro (Cl), bromo (Br), or nitro (NO₂) has been shown to enhance antibacterial activity.[3]

  • Reducing Activity: Conversely, electron-donating groups or certain heterocyclic substitutions (e.g., pyridine, furan) can decrease potency.[3]

Mechanism of Action

In fungi, some piperazine-azole hybrids have been shown to disrupt the ergosterol biosynthetic pathway by inhibiting the 14α-demethylase enzyme.[14] For antibacterial action, some piperazine polymers target the cytoplasmic membrane of bacteria, leading to the leakage of intracellular components and subsequent cell death.[15]

Quantitative Data Summary: Antimicrobial Activity

The antimicrobial activity is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[3]

Compound ClassOrganismMIC (µg/mL)Reference
Azole-containing piperazinesVarious bacteria & fungi3.1 - 25[16]
Piperazine-azole hybridsCandida & Aspergillus speciesVaries[14]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[17][18]

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusting it to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[3][19]

  • Compound Dilution: Perform a two-fold serial dilution of the piperazine derivative in a 96-well microtiter plate using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth).[3][17]

  • Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension.[3] Include a positive control (microorganism in broth, no compound) and a negative control (broth only).[3]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[3][18]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[3]

Central Nervous System (CNS) Activity of Piperazine Derivatives

Piperazine derivatives are integral to the development of antipsychotic drugs, primarily for treating schizophrenia.[3][14] They typically act as ligands for dopamine (D₂) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors, which are key targets in managing psychosis.[3][20]

Mechanism of Action

Atypical antipsychotics often exhibit a multi-receptor binding profile.[21] Novel piperazine derivatives are designed to have a high affinity for D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors while minimizing off-target effects at receptors like 5-HT₂C, H₁, and α₁, which are associated with side effects such as weight gain and sedation.[3][21] Structure-activity relationship studies focus on modifying substituents to optimize this receptor affinity profile.[3][20] For instance, many arylpiperazine derivatives act as antagonists at the 5-HT₂ₐ receptor, which is believed to contribute to their antipsychotic effects and may also improve sleep maintenance.[16][22]

Diagram of a Simplified Synapse Showing Receptor Antagonism

Synapse_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles with Neurotransmitters (Dopamine/Serotonin) Receptor Dopamine (D2) or Serotonin (5-HT2A) Receptor Signal Signal Transduction Cascade Receptor->Signal Activates Neurotransmitter Dopamine or Serotonin Neurotransmitter->Receptor Binds Piperazine Piperazine Derivative (Antagonist) Piperazine->Receptor Blocks

Caption: Antagonism of postsynaptic receptors by piperazine derivatives.

Quantitative Data Summary: Receptor Binding Affinity

The potency of antipsychotic candidates is measured by their binding affinity (Ki) to target receptors.[3] Lower Ki values indicate higher affinity.[3]

Compound ClassTarget ReceptorKi (nM)Reference
N-Phenylpiperazine analogsDopamine D₃Low nanomolar (high selectivity over D₂)[23][24]
Amide-piperidine/piperazineDopamine D₂High affinity[21]
Amide-piperidine/piperazineSerotonin 5-HT₁ₐHigh affinity[21]
Amide-piperidine/piperazineSerotonin 5-HT₂ₐHigh affinity[21]
Benzene sulfonamidesSerotonin 5-HT₇12 - 580 (IC50)[25]
Experimental Protocol: Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., D₂ or 5-HT₂ₐ).

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand (a molecule that binds to the receptor and is radioactive), and various concentrations of the unlabeled piperazine derivative (the competitor).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter mat to separate the bound from the unbound radioligand.

  • Washing: Wash the filters to remove any non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The amount of radioactivity is inversely proportional to the affinity of the test compound for the receptor. The data is used to calculate the Ki value.

Conclusion

The piperazine scaffold continues to be a remarkably fruitful starting point for the design and discovery of new therapeutic agents. Its structural and chemical versatility allows for the fine-tuning of biological activity across a wide range of therapeutic areas. The methodologies outlined in this guide provide a robust framework for the evaluation of novel piperazine derivatives, from initial in vitro screening to more complex mechanistic studies. As our understanding of disease biology deepens, the rational design of piperazine-based compounds will undoubtedly lead to the development of next-generation medicines with improved efficacy and safety profiles.

References

  • 5-HT2C receptor agonist. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

  • Aher, S. B., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(5), e14537. [Link]

  • An, F., et al. (2024). Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats. Journal of Ethnopharmacology, 322, 117769. [Link]

  • Bagi, E., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(14), 7929. [Link]

  • Boruah, D., et al. (2018). Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents. ACS omega, 3(10), 13327–13338. [Link]

  • Chen, Y., et al. (2016). Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. International journal of molecular sciences, 17(9), 1403. [Link]

  • Danish Veterinary and Food Administration. (2022, May). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap.
  • Deng, X., et al. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(26), 15911-15923. [Link]

  • Ding, Y., et al. (2023). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2188981. [Link]

  • Gmeiner, P., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of medicinal chemistry, 64(1), 584–602. [Link]

  • Gurdal, E. E., et al. (2014). In vitro antitumor activity evaluation of some 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells. Bioorganic & medicinal chemistry, 22(23), 6649–6658. [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 27, 2026, from [Link]

  • Jabeen, I., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Kaur, A., & Singh, J. (2018). Animal models for the evaluation of antipsychotic agents.
  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Chemistry & Biodiversity, e202401018. [Link]

  • Laskar, P., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules (Basel, Switzerland), 26(11), 3169. [Link]

  • Lee, M. K., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceutics, 11(1), 22. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved January 27, 2026, from [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-579.
  • Sun, L., et al. (2017). Design and synthesis of piperazine acetate podophyllotoxin ester derivatives targeting tubulin depolymerization as new anticancer agents. Bioorganic & medicinal chemistry letters, 27(17), 4165–4171. [Link]

  • Yoon, J., et al. (2008). Preparation of piperazine derivatives as 5-HT7 receptor antagonists. Bioorganic & medicinal chemistry, 16(10), 5405–5412. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 27, 2026, from [Link]

  • Zhang, M., et al. (2012). l-Aminoacyl-triazine Derivatives Are Isoform-Selective PI3Kβ Inhibitors That Target Nonconserved Asp862 of PI3Kβ. ACS medicinal chemistry letters, 3(7), 543–547. [Link]

  • Wikipedia contributors. (2024, December 20). Piperazine. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]

  • Zhang, Y., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & medicinal chemistry letters, 30(20), 127506. [Link]

  • Altogen Labs. (2023, July 5). Validated preclinical xenograft models for in vivo efficacy testing of INDs. Retrieved January 27, 2026, from [Link]

  • Ziemlinski, T., & Brown, J. R. (2017). PI3K Inhibitors: Understanding Toxicity Mechanisms and Management. Cancer Network, 41(11).
  • Lee, M. K., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceutics, 11(1), 22. [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Molecules (Basel, Switzerland), 27(19), 6667. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are 5-HT2A receptor antagonists and how do they work?. Retrieved January 27, 2026, from [Link]

  • Danish Veterinary and Food Administration. (2022, May). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap.
  • American College of Neuropsychopharmacology. (n.d.). ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS. Retrieved January 27, 2026, from [Link]

  • Laskar, P., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules (Basel, Switzerland), 26(11), 3169. [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved January 27, 2026, from [Link]

  • The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]

  • Wieder, M., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Molecules (Basel, Switzerland), 27(14), 4443. [Link]

  • Charles River. (2020, February 5). In vivo Patient-Derived Xenograft (PDX) Models for Oncology Research Studies [Video]. YouTube. [Link]

  • Mojzik, C., et al. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current medicinal chemistry, 20(2), 245–277.
  • Kung, P. P., et al. (2012). Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis. The Journal of biological chemistry, 287(38), 32253–32264. [Link]

  • Vanover, K. E., & Davis, R. E. (2010). Role of 5-HT2A receptor antagonists in the treatment of insomnia. Nature and science of sleep, 2, 139–150. [Link]

  • Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved January 27, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules (Basel, Switzerland), 27(19), 6667. [Link]

  • Leysen, J. E., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Analytical biochemistry, 401(2), 251–259. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 27, 2026, from [Link]

Sources

An In-depth Technical Guide on the Potential Therapeutic Applications of 2-Methyl-1-(piperazin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course for a Novel Piperazine Derivative

The landscape of modern drug discovery is characterized by the exploration of novel chemical entities with the potential to address unmet medical needs. Within this landscape, certain molecular scaffolds consistently emerge as privileged structures, offering a versatile framework for the development of a wide array of therapeutic agents. The piperazine ring is one such scaffold, renowned for its presence in numerous approved drugs across various therapeutic areas.[1][2] This guide focuses on a specific, yet largely unexplored, piperazine-containing compound: 2-Methyl-1-(piperazin-1-yl)propan-2-ol.

While direct research on the therapeutic applications of this particular molecule is nascent, its structural components—the piperazine core and a substituted propanolamine side chain—suggest a rich potential for biological activity. This document, therefore, serves as a forward-looking technical guide for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the therapeutic promise of this compound by examining the established roles of its constituent moieties, hypothesizing potential applications, and outlining a rigorous experimental workflow for its synthesis and biological evaluation. By synthesizing existing knowledge with a prospective research strategy, we can begin to chart a course for unlocking the potential of 2-Methyl-1-(piperazin-1-yl)propan-2-ol as a novel therapeutic agent.

Part 1: Deconstructing the Core: The Piperazine and Propanolamine Moieties

The therapeutic potential of 2-Methyl-1-(piperazin-1-yl)propan-2-ol can be inferred from a detailed analysis of its two key structural components: the piperazine ring and the 2-methyl-propan-2-ol side chain.

The Piperazine Scaffold: A Privileged Element in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry.[3] Its prevalence in a vast number of clinically successful drugs stems from a unique combination of physicochemical properties that render it a "privileged scaffold."[4][5]

Key Attributes of the Piperazine Moiety:

  • Physicochemical Properties: The two nitrogen atoms within the piperazine ring provide a high polar surface area and act as hydrogen bond acceptors and donors. These characteristics often lead to improved aqueous solubility and oral bioavailability, which are desirable pharmacokinetic properties.[2]

  • Synthetic Tractability: The nitrogen atoms of the piperazine ring serve as versatile synthetic handles, allowing for straightforward chemical modification to fine-tune the steric and electronic properties of the molecule.[4] This adaptability is crucial for optimizing target affinity and specificity during the drug discovery process.

  • Diverse Biological Activities: Piperazine derivatives have demonstrated a remarkable breadth of pharmacological activities, finding applications as antibacterial, antifungal, antidepressant, and antimycobacterial agents.[6] Furthermore, the piperazine scaffold is a prominent feature in drugs targeting the central nervous system (CNS) and in anticancer agents, particularly kinase inhibitors.[1][5]

Table 1: Examples of Approved Drugs Containing the Piperazine Scaffold

Drug NameTherapeutic AreaMechanism of Action
ImatinibOncologyTyrosine kinase inhibitor
CiprofloxacinInfectious DiseaseDNA gyrase inhibitor
CyclizineAntihistamineH1 receptor antagonist
AmoxapineAntidepressantNorepinephrine reuptake inhibitor
The 2-Methyl-1-propan-2-ol Side Chain: A Potential Pharmacophore

The 1-(piperazin-1-yl)propan-2-ol substructure, particularly with the methyl group on the second carbon, presents a chiral center and specific steric and electronic features that can significantly influence its interaction with biological targets. Amino alcohol moieties are common pharmacophores that can engage in hydrogen bonding and ionic interactions with receptors and enzymes.

The structural similarity to other propanolamine-containing drugs suggests potential interactions with G-protein coupled receptors (GPCRs) or ion channels. While the exact contribution of this specific side chain is yet to be determined, its presence provides a clear direction for initial biological screening.

Part 2: Hypothesized Therapeutic Applications

Based on the established pharmacological profiles of piperazine derivatives and related structures, we can postulate several promising therapeutic avenues for 2-Methyl-1-(piperazin-1-yl)propan-2-ol.

Oncology

A structurally related compound, 2-Methyl-1-(piperazin-1-yl)propan-1-one, is utilized as an intermediate in the synthesis of anti-tumor drugs.[7] This suggests that the core structure possesses potential for development into cytotoxic or cytostatic agents. The piperazine moiety is a well-established component of many kinase inhibitors, often serving as a linker that orients the molecule within the ATP-binding pocket of the enzyme.[5] Therefore, it is plausible that 2-Methyl-1-(piperazin-1-yl)propan-2-ol could be investigated as a novel kinase inhibitor or as a scaffold for the development of other anticancer agents.

Central Nervous System (CNS) Disorders

Piperazine and its derivatives are prominent in drugs targeting the CNS, owing to their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors.[5] The structural features of 2-Methyl-1-(piperazin-1-yl)propan-2-ol warrant investigation into its potential activity at dopaminergic, serotonergic, or adrenergic receptors. Such activities could translate to therapeutic applications in conditions like depression, anxiety, or neurodegenerative diseases such as Parkinson's disease, where piperazine derivatives have shown some promise.[8]

Infectious Diseases

The piperazine nucleus is present in several antibacterial and antifungal agents.[1] The ability to readily modify the piperazine nitrogen atoms allows for the creation of a diverse library of compounds for screening against a wide range of microbial pathogens. Therefore, 2-Methyl-1-(piperazin-1-yl)propan-2-ol and its derivatives could be evaluated for their potential as novel anti-infective agents.

Part 3: A Proposed Research Workflow for Investigation

To systematically evaluate the therapeutic potential of 2-Methyl-1-(piperazin-1-yl)propan-2-ol, a comprehensive research workflow encompassing chemical synthesis and a tiered biological screening cascade is proposed.

Chemical Synthesis

The synthesis of 2-Methyl-1-(piperazin-1-yl)propan-2-ol can be achieved through several established methods for the synthesis of piperazine derivatives.[9] A plausible and efficient synthetic route is outlined below.

Step-by-Step Synthesis Protocol:

  • Reaction of Piperazine with 1-chloro-2-methylpropan-2-ol:

    • In a round-bottom flask, dissolve piperazine (1 equivalent) in a suitable polar aprotic solvent such as acetonitrile or DMF.

    • Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution.

    • To this stirring solution, add 1-chloro-2-methylpropan-2-ol (1 equivalent) dropwise at room temperature.

    • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter off any precipitated salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 2-Methyl-1-(piperazin-1-yl)propan-2-ol.

  • Characterization:

    • Confirm the structure and purity of the synthesized compound using standard analytical techniques, including:

      • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

      • Mass Spectrometry (MS)

      • High-Performance Liquid Chromatography (HPLC)

Synthesis_Workflow Piperazine Piperazine Reaction Nucleophilic Substitution Piperazine->Reaction ChloroPropanol 1-chloro-2-methylpropan-2-ol ChloroPropanol->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product 2-Methyl-1-(piperazin-1-yl)propan-2-ol Purification->Product Characterization Structural Characterization (NMR, MS, HPLC) Product->Characterization Screening_Cascade cluster_0 Tier 1: In Vitro Assays cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: In Vivo Studies ReceptorBinding Receptor Binding Assays (e.g., GPCRs, Kinases) FunctionalAssays Functional Assays (e.g., Second Messenger Assays) ReceptorBinding->FunctionalAssays EnzymeInhibition Enzyme Inhibition Assays (e.g., Kinases, Proteases) Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) EnzymeInhibition->Cytotoxicity Antimicrobial Antimicrobial Susceptibility Testing Antimicrobial->Cytotoxicity PKPD Pharmacokinetics & Pharmacodynamics Cytotoxicity->PKPD FunctionalAssays->PKPD EfficacyModels Disease Efficacy Models (e.g., Xenograft, Neurobehavioral) PKPD->EfficacyModels Lead_Optimization Lead Optimization EfficacyModels->Lead_Optimization

Sources

Methodological & Application

Application Notes and Protocols for Dissolving 2-Methyl-1-(piperazin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the dissolution of 2-Methyl-1-(piperazin-1-yl)propan-2-ol (CAS No. 156339-46-7), a piperazine derivative with potential applications in drug discovery and development. Given the limited availability of specific physicochemical data for this compound, this guide emphasizes a systematic, first-principles approach to solvent selection and solution preparation. It is intended for researchers, scientists, and drug development professionals. The protocols herein are designed to ensure solution stability and compatibility with downstream biological and chemical assays.

Introduction: The Significance of Piperazine Moieties and Proper Solubilization

The piperazine ring is a prevalent scaffold in medicinal chemistry, found in a wide array of approved drugs.[1] Its derivatives are explored for a multitude of therapeutic applications.[2] The successful evaluation of these compounds in experimental settings is critically dependent on proper dissolution and the preparation of stable, homogenous solutions. Improper solubilization can lead to inaccurate concentration assessments, precipitation during experiments, and ultimately, unreliable data.

This guide provides a detailed protocol for dissolving 2-Methyl-1-(piperazin-1-yl)propan-2-ol, a compound with potential utility in various research contexts. Due to the absence of extensive published data on this specific molecule, a systematic approach to solvent screening and stock solution preparation is essential.

Compound Profile: 2-Methyl-1-(piperazin-1-yl)propan-2-ol

A foundational understanding of the compound's known properties is the first step in developing a robust dissolution protocol.

PropertyValueSource
CAS Number 156339-46-7CymitQuimica[3]
Molecular Formula C₈H₁₈N₂OCymitQuimica[3]
Molecular Weight 158.24 g/mol CymitQuimica[3]
Appearance PowderAmerican Elements

Safety and Handling Precautions

While a specific Material Safety Data Sheet (MSDS) for 2-Methyl-1-(piperazin-1-yl)propan-2-ol is not widely available, data from related piperazine compounds suggest the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Respiratory Protection: For operations that may generate dust, use a certified respirator.

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water. Avoid inhalation of the powder.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Systematic Solvent Selection and Solubility Determination

Given the lack of specific solubility data, a systematic approach to determine the optimal solvent is recommended. The following workflow is designed to efficiently identify a suitable solvent for your experimental needs.

Caption: Workflow for systematic solvent selection.

Protocol for Solubility Testing:

  • Small-Scale Tests: Begin with small amounts of the compound (e.g., 1-5 mg).

  • Solvent Addition: Add a measured volume of the test solvent (e.g., 100 µL) to the compound.

  • Observation: Observe for visual signs of dissolution at room temperature.

  • Agitation: If not fully dissolved, gently vortex the sample for 30-60 seconds.

  • Gentle Heating: If necessary, warm the sample to 37°C in a water bath for up to 15 minutes. Many compounds exhibit increased solubility at slightly elevated temperatures.

  • Documentation: Record the approximate solubility in each solvent (e.g., mg/mL).

Based on the properties of similar piperazine derivatives, the following solvents are recommended for initial screening:

SolventRationaleExpected Outcome
Deionized Water The presence of amine and hydroxyl groups suggests potential for hydrogen bonding and water solubility.Likely to be soluble, especially with pH adjustment.
Phosphate-Buffered Saline (PBS) A common vehicle for in vitro biological assays.Solubility is expected to be similar to water.
Ethanol A common organic solvent for compounds with moderate polarity.High likelihood of good solubility.
Dimethyl Sulfoxide (DMSO) A powerful aprotic solvent widely used for preparing high-concentration stock solutions in drug discovery.Very high likelihood of good solubility.

Detailed Protocols for Stock Solution Preparation

Once a suitable solvent has been identified, the following protocols can be used to prepare stock solutions for various experimental applications. Accurate preparation of stock solutions is crucial for the reliability and reproducibility of experimental results.

Protocol for In Vitro Assays (e.g., Cell-Based Assays)

For in vitro studies, it is common to prepare a high-concentration stock solution in an organic solvent like DMSO, which is then diluted into the aqueous culture medium.

Materials:

  • 2-Methyl-1-(piperazin-1-yl)propan-2-ol

  • High-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of 2-Methyl-1-(piperazin-1-yl)propan-2-ol in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution, weigh 1.5824 mg of the compound.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired concentration. For a 10 mM stock from 1.5824 mg, add 1 mL of DMSO.

  • Dissolution: Vortex the tube until the compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.

  • Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Causality Behind Experimental Choices:

  • DMSO as the Solvent: DMSO is an excellent solvent for a wide range of organic molecules and is miscible with water, making it ideal for diluting into aqueous cell culture media.

  • High Concentration Stock: Preparing a concentrated stock allows for the addition of a small volume to the final assay, minimizing the final concentration of the organic solvent, which can be toxic to cells.

  • Aliquoting: This practice prevents degradation of the compound that can occur with multiple freeze-thaw cycles.

Protocol for In Vivo Studies

For in vivo studies, the choice of vehicle is critical and must be well-tolerated by the animal model. Aqueous vehicles are often preferred.

Materials:

  • 2-Methyl-1-(piperazin-1-yl)propan-2-ol

  • Sterile water for injection or a suitable aqueous buffer (e.g., saline, PBS)

  • pH meter and solutions for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH)

  • Sterile glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Weighing: Accurately weigh the required amount of the compound.

  • Initial Suspension: Add a portion of the total required volume of the aqueous vehicle to the compound.

  • pH Adjustment (if necessary): The piperazine moiety is basic, and the compound's solubility in water may be pH-dependent. If the compound does not readily dissolve, a dropwise addition of a dilute acid (e.g., 0.1 M HCl) can be used to form a more soluble salt. Monitor the pH closely.

  • Complete Dissolution: Stir the solution until the compound is fully dissolved. Gentle warming can be employed if needed.

  • Final Volume and pH Check: Add the remaining vehicle to reach the final desired volume and concentration. Re-check and adjust the pH if necessary.

  • Sterilization: Filter-sterilize the final solution through a 0.22 µm filter into a sterile container.

Causality Behind Experimental Choices:

  • Aqueous Vehicle: Aqueous solutions are generally better tolerated in in vivo studies compared to organic solvents.

  • pH Adjustment: The solubility of ionizable compounds can be significantly enhanced by adjusting the pH to favor the more soluble ionized form.

  • Sterilization: Essential for parenteral administration to prevent infection.

Solution Stability and Storage

The stability of the prepared solutions should be assessed, especially if they are to be stored for extended periods.

Stock SolutionRecommended StorageGeneral Stability Guideline
DMSO Stock -20°C or -80°C in aliquotsTypically stable for several months to a year. Avoid repeated freeze-thaw cycles.
Aqueous Stock 2-8°C (short-term) or -20°C (long-term)Stability in aqueous solution can be more variable. It is recommended to prepare fresh solutions for each experiment or validate long-term storage.

Conclusion

The successful use of 2-Methyl-1-(piperazin-1-yl)propan-2-ol in research and development hinges on the careful and systematic preparation of solutions. While specific solubility data for this compound is not yet widely published, the protocols outlined in this guide provide a robust framework for its dissolution. By following these guidelines, researchers can ensure the preparation of accurate, stable, and experimentally compatible solutions, thereby enhancing the reliability and reproducibility of their findings.

References

  • Huang, J., Xu, W., Xie, H., & Li, S. (2012). A practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields. The Journal of Organic Chemistry, 77(17), 7506–7511. [Link]

  • American Elements. (n.d.). 2-methyl-1-(piperazin-1-yl)propan-2-ol. Retrieved from [Link]

  • Raffa, D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(13), 5038. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2021, October 13). Safety Data Sheet: 2-methylpropan-1-ol. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Methyl-1-propanol. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2023, March 27). Safety Data Sheet: 2-methylpropan-2-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761409, 2-Methyl-1-(piperazin-1-yl)propan-1-one. Retrieved from [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Google Patents. (n.d.). US6156339A - Process for preparing solid pharmaceutical dosage forms.
  • Google Patents. (n.d.). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.
  • ResearchGate. (2022, August 5). (PDF) Kinetic effect and absorption performance of piperazine activator into aqueous solutions of 2-amino-2-methyl-1-propanol through post-combustion CO2 capture. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, May 23). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Density and Viscosity of CO2-Loaded Aqueous 2-Amino-2-methyl-1-propanol (AMP) and Piperazine (PZ) Mixtures. Retrieved from [Link]

  • ResearchGate. (2022, October 30). (PDF) Characterization of Piperazine/2-Aminomethylpropanol for Carbon Dioxide Capture. Retrieved from [Link]

  • ResearchGate. (2022, August 5). Effect of piperazine on the kinetics of carbon dioxide with aqueous solutions of 2-amino-2-methyl-1-propanol. Retrieved from [Link]

  • ResearchGate. (2022, August 7). Determination of piperazine derivatives in “Legal Highs” | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Second-generation piperazine derivatives as promising radiation countermeasures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved from [Link]

  • Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • Google Patents. (n.d.). Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as act.
  • Preprints.org. (2024, January 22). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • National Toxicology Program. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • ACS Publications. (n.d.). A Simple Method for Determination of Solubility in the First-Year Laboratory | Journal of Chemical Education. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-Methyl-1-(piperazin-1-yl)propan-2-ol in Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Methyl-1-(piperazin-1-yl)propan-2-ol

2-Methyl-1-(piperazin-1-yl)propan-2-ol is a key chemical intermediate characterized by a piperazine ring coupled with a tertiary alcohol moiety. This unique structural combination makes it a valuable building block in the synthesis of a variety of pharmacologically active molecules. The piperazine ring is a common scaffold in many approved drugs due to its ability to improve pharmacokinetic properties such as solubility and bioavailability. The tertiary alcohol group offers a site for further chemical modification, allowing for the introduction of diverse functionalities to modulate the biological activity of the final compound.

These application notes provide a comprehensive guide to the synthesis, characterization, and application of 2-Methyl-1-(piperazin-1-yl)propan-2-ol as a chemical intermediate in drug synthesis. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of 2-Methyl-1-(piperazin-1-yl)propan-2-ol is crucial for its effective and safe handling in a laboratory setting.

PropertyValueReference
CAS Number 135730-31-5[1]
Molecular Formula C₈H₁₈N₂O
Molecular Weight 158.24 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point Not available
Melting Point Not available
Purity Typically >98%[1]
Solubility Soluble in water and most organic solvents
Safety Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

Synthesis of 2-Methyl-1-(piperazin-1-yl)propan-2-ol

The synthesis of 2-Methyl-1-(piperazin-1-yl)propan-2-ol is most commonly achieved through the nucleophilic ring-opening of an epoxide, isobutylene oxide, with piperazine. This reaction is a classic example of N-alkylation of a secondary amine.

Reaction Scheme

G piperazine Piperazine product 2-Methyl-1-(piperazin-1-yl)propan-2-ol piperazine->product Nucleophilic Attack isobutylene_oxide Isobutylene Oxide isobutylene_oxide->product

Caption: Synthesis of 2-Methyl-1-(piperazin-1-yl)propan-2-ol.

Experimental Protocol

This protocol is a representative method based on the well-established reactivity of amines with epoxides.[2]

Materials:

  • Piperazine (anhydrous)

  • Isobutylene oxide

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (1 equivalent) in anhydrous methanol (100 mL).

  • Addition of Epoxide: To the stirred solution, add isobutylene oxide (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in dichloromethane (100 mL) and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2-Methyl-1-(piperazin-1-yl)propan-2-ol can be purified by vacuum distillation or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

Expected Yield: 75-85%

Characterization of 2-Methyl-1-(piperazin-1-yl)propan-2-ol

Thorough characterization of the synthesized intermediate is essential to confirm its identity and purity.

Spectroscopic Data (Predicted)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.00-2.80 (m, 4H, piperazine CH₂)

    • δ 2.70-2.50 (m, 4H, piperazine CH₂)

    • δ 2.45 (s, 2H, CH₂-N)

    • δ 1.25 (s, 6H, 2 x CH₃)

    • δ 2.0-3.0 (br s, 1H, OH)

    • δ 1.90 (br s, 1H, NH)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 70.0 (C-OH)

    • δ 65.0 (CH₂-N)

    • δ 54.0 (piperazine CH₂)

    • δ 46.0 (piperazine CH₂)

    • δ 27.0 (2 x CH₃)

  • FTIR (KBr, cm⁻¹):

    • 3400-3200 (br, O-H and N-H stretch)

    • 2970-2800 (C-H stretch)

    • 1470 (C-H bend)

    • 1150 (C-O stretch)

    • 1050 (C-N stretch)

  • Mass Spectrometry (ESI+):

    • m/z 159.15 [M+H]⁺

Application in Drug Synthesis: Synthesis of a Cetirizine Analog

2-Methyl-1-(piperazin-1-yl)propan-2-ol can serve as a key intermediate in the synthesis of analogs of known drugs, such as the antihistamine cetirizine.[7][8][9][10][11] The following protocol outlines a representative synthesis of a cetirizine analog where the diphenylmethyl group is replaced by another aromatic moiety.

Reaction Scheme

G intermediate 2-Methyl-1-(piperazin-1-yl)propan-2-ol product Cetirizine Analog intermediate->product N-Alkylation reagent 2-(2-Chloroethoxy)acetic acid derivative reagent->product

Caption: Synthesis of a Cetirizine Analog.

Experimental Protocol

This protocol is based on established methods for the N-alkylation of piperazine derivatives with haloalkoxyacetic acid derivatives.[12][13][14]

Materials:

  • 2-Methyl-1-(piperazin-1-yl)propan-2-ol

  • Methyl 2-(2-chloroethoxy)acetate

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI) (catalytic amount)

  • Acetonitrile (anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Water

Procedure:

  • N-Alkylation:

    • To a solution of 2-Methyl-1-(piperazin-1-yl)propan-2-ol (1 equivalent) in anhydrous acetonitrile (50 mL), add potassium carbonate (2 equivalents) and a catalytic amount of potassium iodide.

    • Add methyl 2-(2-chloroethoxy)acetate (1.2 equivalents) and reflux the mixture for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

  • Hydrolysis:

    • Dissolve the crude ester in a mixture of methanol (20 mL) and water (10 mL).

    • Add sodium hydroxide (2 equivalents) and stir the mixture at room temperature for 4-6 hours.

    • Monitor the hydrolysis by TLC.

  • Work-up and Purification:

    • Remove the methanol under reduced pressure.

    • Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 4-5 with 1M HCl.

    • Extract the product with dichloromethane (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • The final product can be purified by recrystallization or column chromatography.

Conclusion

2-Methyl-1-(piperazin-1-yl)propan-2-ol is a versatile and valuable intermediate in medicinal chemistry and drug development. Its synthesis via the ring-opening of isobutylene oxide is a straightforward and efficient process. The presence of both a nucleophilic secondary amine in the piperazine ring and a modifiable tertiary alcohol provides a dual functionality that can be exploited for the synthesis of a wide range of complex molecules with potential therapeutic applications. The protocols provided in these application notes offer a solid foundation for the synthesis, characterization, and utilization of this important building block.

References

  • Yilmaz, F., & Menteşe, M. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Google Patents. (n.d.). Process for obtaining Cetirizine dihydrochloride. EP2019096A1.
  • Google Patents. (n.d.). Method for preparing n-alkyl-piperazines. WO2014184039A1.
  • National Center for Biotechnology Information. (n.d.). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. National Library of Medicine. [Link]

  • Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346. [Link]

  • Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • ResearchGate. (n.d.). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy. [Link]

  • Semantic Scholar. (n.d.). Excess Thermodynamic Properties and FTIR Studies of Binary Mixtures of Toluene with 2-Propanol or 2-Methyl-1-Propanol. [Link]

  • MDPI. (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]

  • PubMed. (2024). Excess Thermodynamic Properties and FTIR Studies of Binary Mixtures of Toluene with 2-Propanol or 2-Methyl-1-Propanol. [Link]

  • Gpatindia. (2020). CETIRIZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

  • Haramaya University. (2022). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF NOVEL 1, 4-DISUBSTITUTED PIPERAZINE DERIVATIVES. [Link]

  • Frontiers. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]

  • ResearchGate. (n.d.). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. [Link]

  • ResearchGate. (2024). Excess Thermodynamic Properties and FTIR Studies of Binary Mixtures of Toluene with 2-Propanol or 2-Methyl-1-Propanol. [Link]

  • Google Patents. (n.d.). Process for making n-(diphenylmethyl)piperazines. US7989623B2.
  • Google Patents. (n.d.). A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. WO2009057133A2.
  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. National Library of Medicine. [Link]

  • International Journal of Applied Biology and Pharmaceutical Technology. (2010). A SIMPLE AND STRAIGHTFORWARD SYNTHESIS OF ANTIHISTAMINIC DRUG CETIRIZINE. [Link]

  • Marquette University. (n.d.). A TGA/FTIR and Mass Spectral Study on the Thermal Degradation of Bisphenol A Polycarbonate. e-Publications@Marquette. [Link]

  • Google Patents. (n.d.). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. WO2015063709A1.
  • Frontiers. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]

Sources

analytical methods for quantifying 2-Methyl-1-(piperazin-1-yl)propan-2-ol in samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 2-Methyl-1-(piperazin-1-yl)propan-2-ol in various sample matrices. Designed for researchers, scientists, and professionals in drug development, this document provides in-depth protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each protocol is presented with a focus on the scientific rationale behind the experimental choices, ensuring methodological integrity and reproducibility. This guide is structured to provide a foundational understanding of the analytical challenges and to offer practical, step-by-step instructions for implementation in a laboratory setting.

Introduction: The Analytical Imperative for 2-Methyl-1-(piperazin-1-yl)propan-2-ol

2-Methyl-1-(piperazin-1-yl)propan-2-ol is a tertiary amine containing a piperazine moiety, a common structural feature in many active pharmaceutical ingredients (APIs). As an intermediate, metabolite, or potential impurity in drug synthesis, the ability to accurately quantify this compound is paramount for ensuring product quality, safety, and efficacy.[1] The development of sensitive and specific analytical methods is therefore a critical step in the pharmaceutical development pipeline.

The physicochemical properties of 2-Methyl-1-(piperazin-1-yl)propan-2-ol, including its polarity and potential for thermal lability, necessitate a multi-pronged analytical approach. This application note explores three complementary techniques to provide a comprehensive toolkit for its quantification.

Method Selection: A Rationale-Driven Approach

The choice of an analytical method is contingent upon the specific requirements of the analysis, including the sample matrix, required sensitivity, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a versatile and widely accessible technique for the analysis of non-volatile and thermally labile compounds.[2] Given that the piperazine ring system can exhibit UV absorbance, HPLC-UV offers a straightforward and robust method for quantification, particularly in less complex matrices.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS provides excellent separation and structural confirmation.[4] While direct analysis of 2-Methyl-1-(piperazin-1-yl)propan-2-ol by GC-MS may be challenging due to its polarity and hydroxyl group, derivatization can be employed to enhance volatility and improve chromatographic performance.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for high-sensitivity and high-selectivity analysis, especially in complex biological matrices.[5] Its ability to provide molecular weight and fragmentation information makes it an invaluable tool for unambiguous identification and quantification at trace levels.[6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of 2-Methyl-1-(piperazin-1-yl)propan-2-ol in bulk drug substances and simple formulations where high sensitivity is not the primary requirement.

Scientific Principles

The separation is based on the partitioning of the analyte between a stationary phase (e.g., C18) and a mobile phase. The piperazine moiety is expected to have a UV absorbance maximum that can be utilized for detection.[3] The choice of a reversed-phase column is appropriate for this moderately polar compound. The mobile phase composition is optimized to achieve adequate retention and symmetrical peak shape.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dilute_Sample Dissolve & Dilute Sample->Dilute_Sample Standard Prepare Stock Standard Dilute_Standard Create Calibration Curve Standard->Dilute_Standard Inject Inject into HPLC Dilute_Sample->Inject Dilute_Standard->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Concentration Integrate->Quantify

Caption: HPLC-UV analysis workflow for 2-Methyl-1-(piperazin-1-yl)propan-2-ol.

Detailed Protocol

3.3.1. Reagents and Materials

  • 2-Methyl-1-(piperazin-1-yl)propan-2-ol reference standard (Purity ≥98%)[7]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

3.3.2. Instrumentation

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

3.3.3. Chromatographic Conditions

ParameterCondition
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm

3.3.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition.

  • Sample Preparation: Accurately weigh a sample containing an expected amount of the analyte. Dissolve in a suitable solvent (e.g., methanol or water) and dilute to bring the concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

3.3.5. Data Analysis and System Suitability

  • Calibration Curve: Plot the peak area versus the concentration of the calibration standards. Perform a linear regression to obtain the equation of the line and the correlation coefficient (r² > 0.99).

  • Quantification: Determine the concentration of the analyte in the sample using the calibration curve.

  • System Suitability: Inject a mid-range standard five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%. The theoretical plates should be >2000, and the tailing factor should be <2.0.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of 2-Methyl-1-(piperazin-1-yl)propan-2-ol in samples where volatile impurities are of concern. Due to the polar nature of the analyte, derivatization is recommended to improve chromatographic performance and sensitivity.

Scientific Principles

Derivatization with an agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will replace the active hydrogens on the amine and hydroxyl groups with trimethylsilyl (TMS) groups. This reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis.[8] The mass spectrometer provides high selectivity and allows for identification based on the mass spectrum of the derivatized analyte.

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Derivatize_Sample Derivatize with BSTFA Sample->Derivatize_Sample Standard Prepare Stock Standard Derivatize_Standard Derivatize Standards Standard->Derivatize_Standard Inject Inject into GC-MS Derivatize_Sample->Inject Derivatize_Standard->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Extract_Ion Extract Ion Chromatogram Detect->Extract_Ion Quantify Quantify Concentration Extract_Ion->Quantify

Caption: GC-MS analysis workflow with derivatization for 2-Methyl-1-(piperazin-1-yl)propan-2-ol.

Detailed Protocol

4.3.1. Reagents and Materials

  • 2-Methyl-1-(piperazin-1-yl)propan-2-ol reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Internal Standard (e.g., d10-Pyrene)

4.3.2. Instrumentation

  • GC-MS system with an electron ionization (EI) source

  • Capillary column suitable for general purpose analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Autosampler

  • Heating block or oven

4.3.3. GC-MS Conditions

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Carrier Gas Helium at 1.0 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550

4.3.4. Derivatization, Standard, and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Prepare in ethyl acetate.

  • Internal Standard Stock Solution (1 mg/mL): Prepare in ethyl acetate.

  • Derivatization Procedure:

    • To 100 µL of standard or sample solution in a vial, add 10 µL of the internal standard solution.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Calibration Standards: Prepare a series of calibration standards and derivatize as described above.

4.3.5. Data Analysis

  • Quantification: Use a characteristic ion for the derivatized analyte and the internal standard for quantification. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Confirmation: The presence of the analyte is confirmed by the retention time and the matching of the acquired mass spectrum with that of the reference standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides the highest sensitivity and selectivity and is ideal for the quantification of 2-Methyl-1-(piperazin-1-yl)propan-2-ol in complex matrices such as plasma, urine, or in trace-level impurity analysis.[6]

Scientific Principles

LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (typically using electrospray ionization - ESI), and the precursor ion is selected in the first quadrupole. This ion is then fragmented in the collision cell, and specific product ions are monitored in the second quadrupole. This multiple reaction monitoring (MRM) provides exceptional specificity.[9]

Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Protein_Precipitation Protein Precipitation (if applicable) Sample->Protein_Precipitation SPE Solid Phase Extraction (optional) Protein_Precipitation->SPE Dilution Dilution SPE->Dilution Inject Inject into LC-MS/MS Dilution->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI Ionization Separate->Ionize MRM_Detect MRM Detection Ionize->MRM_Detect Integrate Integrate MRM Transitions MRM_Detect->Integrate Quantify Quantify Concentration Integrate->Quantify

Caption: LC-MS/MS analysis workflow for 2-Methyl-1-(piperazin-1-yl)propan-2-ol.

Detailed Protocol

5.3.1. Reagents and Materials

  • 2-Methyl-1-(piperazin-1-yl)propan-2-ol reference standard

  • Stable isotope-labeled internal standard (e.g., d4-2-Methyl-1-(piperazin-1-yl)propan-2-ol) is highly recommended.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

5.3.2. Instrumentation

  • LC-MS/MS system with an ESI source

  • UPLC/HPLC system

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

5.3.3. LC-MS/MS Conditions

ParameterCondition
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 2% B to 98% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp 400 °C

5.3.4. MRM Transitions (Note: These are predicted transitions and must be optimized on the specific instrument.)

  • Analyte (MW: 158.24): Precursor ion [M+H]⁺: m/z 159.2 -> Product ions: (e.g., m/z 100.1, m/z 57.1)

  • Internal Standard (d4): Precursor ion [M+H]⁺: m/z 163.2 -> Product ions: (e.g., m/z 104.1, m/z 57.1)

5.3.5. Standard and Sample Preparation

  • Standard Stock Solutions: Prepare in methanol.

  • Calibration Standards: Prepare in the same matrix as the sample to be analyzed (e.g., blank plasma, blank formulation).

  • Sample Preparation (for plasma):

    • To 100 µL of plasma, add 10 µL of internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute in 100 µL of the initial mobile phase.

5.3.6. Data Analysis

  • Quantification: Use the ratio of the analyte MRM transition peak area to the internal standard MRM transition peak area for quantification.

  • Validation: The ratio of two different MRM transitions for the analyte should be consistent between the sample and the standards.

Method Validation: Ensuring Trustworthiness and Reliability

All analytical methods must be validated to ensure they are fit for their intended purpose.[10] Validation should be performed in accordance with regulatory guidelines such as ICH Q2(R2).[11] The key validation parameters are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table of Typical Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 80-120% (for impurities), 98-102% (for assay)
Precision (RSD) ≤ 15% (for trace analysis), ≤ 2% (for assay)
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1

Conclusion

The quantification of 2-Methyl-1-(piperazin-1-yl)propan-2-ol can be successfully achieved using HPLC-UV, GC-MS, and LC-MS/MS. The choice of method will depend on the specific analytical needs. HPLC-UV offers a robust and accessible method for routine analysis. GC-MS, with derivatization, is suitable for volatile impurity profiling. LC-MS/MS provides the highest sensitivity and selectivity for trace-level quantification in complex matrices. Proper method validation is essential to ensure the generation of reliable and accurate data in a regulated environment.

References

  • ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]

  • ResearchGate. (n.d.). Best practices for the measurement of 2-amino-2-methyl-1-propanol, piperazine and their degradation products in amine plant emissions. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • ResearchGate. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • AWS. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of Piperazine/2-Aminomethylpropanol for Carbon Dioxide Capture. Retrieved from [Link]

  • Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Retrieved from [Link]

  • IVT Network. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products. Retrieved from [Link]

  • ANTISEL. (n.d.). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. Retrieved from [Link]

  • Office of Scientific and Technical Information. (n.d.). The use of gas chromatography – high resolution mass spectrometry for suspect screening and non-targeted analysis of per- and. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-1-(piperazin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-Methyl-1-(piperazin-1-yl)propan-2-ol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the formation of impurities, encountered during the synthesis of this important piperazine derivative.

Introduction

2-Methyl-1-(piperazin-1-yl)propan-2-ol is a valuable building block in medicinal chemistry, often incorporated into molecules to enhance their aqueous solubility and bioavailability.[1] The most common and direct synthetic route involves the nucleophilic ring-opening of isobutylene oxide with piperazine. While seemingly straightforward, this reaction can be prone to the formation of several impurities that can complicate purification and compromise the quality of the final product. This guide will provide a detailed analysis of these potential issues and offer practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Methyl-1-(piperazin-1-yl)propan-2-ol?

The most prevalent method is the direct N-alkylation of piperazine with isobutylene oxide.[2] This reaction is typically carried out in a suitable solvent, such as ethanol or methanol. The nucleophilic nitrogen of piperazine attacks the electrophilic carbon of the epoxide ring, leading to its opening and the formation of the desired product.

Q2: What are the primary impurities I should be aware of during this synthesis?

The main impurity of concern is the di-substituted by-product, N,N'-bis(2-hydroxy-2-methylpropyl)piperazine . This arises from the reaction of a second molecule of isobutylene oxide with the remaining secondary amine of the mono-substituted product. Other potential impurities include unreacted piperazine and residual starting materials or solvents.

Q3: How can I monitor the progress of the reaction and the formation of impurities?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended analytical techniques.[3][4] HPLC is particularly useful for monitoring the disappearance of starting materials and the formation of the product and the di-substituted impurity. GC-MS can be employed for the analysis of volatile components and to confirm the identity of various species in the reaction mixture.

Q4: What are the general strategies to minimize the formation of the di-substituted impurity?

Controlling the stoichiometry is the most critical factor. Using a significant excess of piperazine relative to isobutylene oxide will statistically favor the mono-alkylation.[5] Other strategies include using a mono-protected piperazine derivative (e.g., N-Boc-piperazine) or employing piperazine salts to modulate the nucleophilicity of the second nitrogen atom.[6][7]

Troubleshooting Guide: Impurity Profile and Mitigation

This section delves into specific impurities you might encounter and provides detailed troubleshooting steps.

Impurity 1: N,N'-bis(2-hydroxy-2-methylpropyl)piperazine (Di-substituted Impurity)

Question: My final product is contaminated with a significant amount of a higher molecular weight impurity, which I suspect is the di-substituted product. How can I confirm its identity and prevent its formation?

Answer:

Identification:

The di-substituted impurity will have a longer retention time in reverse-phase HPLC compared to the mono-substituted product due to its increased molecular weight and lipophilicity. Its identity can be definitively confirmed by LC-MS, where the mass-to-charge ratio will correspond to N,N'-bis(2-hydroxy-2-methylpropyl)piperazine.

Causality and Prevention:

The formation of the di-substituted impurity is a classic example of a competitive reaction in the alkylation of a symmetric diamine.[8] The mono-substituted product, 2-Methyl-1-(piperazin-1-yl)propan-2-ol, still possesses a nucleophilic secondary amine that can react with another molecule of isobutylene oxide.

Mitigation Strategies:

  • Stoichiometric Control: The most straightforward approach is to use a large excess of piperazine. A molar ratio of piperazine to isobutylene oxide of 5:1 or greater is recommended to maximize the probability of the epoxide reacting with an un-substituted piperazine molecule.[5]

  • Use of Mono-Protected Piperazine: A more controlled but multi-step approach involves using a mono-protected piperazine, such as 1-(tert-butoxycarbonyl)piperazine (Boc-piperazine).[6][9] The Boc group protects one of the nitrogen atoms, allowing for the selective alkylation of the other. The protecting group is then removed in a subsequent step. This method generally provides a cleaner product but adds to the overall number of synthetic steps.[10]

  • In-Situ Formation of Piperazine Monohydrochloride: By using one equivalent of an acid (e.g., HCl), you can form the monoprotonated salt of piperazine in the reaction mixture. This significantly reduces the nucleophilicity of one of the nitrogen atoms, thereby favoring mono-alkylation.[7]

Purification:

If the di-substituted impurity has already formed, it can be separated from the desired product by column chromatography on silica gel. Due to the basic nature of piperazine derivatives, it is often beneficial to add a small amount of a tertiary amine (e.g., triethylamine) to the eluent to prevent tailing. Alternatively, preparative HPLC can be employed for a more efficient separation.[11]

Impurity 2: Unreacted Piperazine

Question: My crude product contains a significant amount of unreacted piperazine. How can I effectively remove it?

Answer:

Causality and Removal:

The presence of unreacted piperazine is an expected consequence of using a large excess of this starting material to favor mono-substitution.

Removal Strategies:

  • Aqueous Extraction: Piperazine is highly soluble in water.[10] During the work-up, washing the organic extract with water or a dilute acid solution will effectively remove the unreacted piperazine into the aqueous phase. The desired product, being more lipophilic, will remain in the organic layer.

  • Distillation: If the product is thermally stable, unreacted piperazine can be removed by vacuum distillation, as it is more volatile than the desired product.

Impurity 3: Impurities from Starting Materials

Question: I am observing some unexpected minor impurities in my product. Could they be coming from my starting materials?

Answer:

Causality and Prevention:

Yes, impurities present in the starting materials, piperazine and isobutylene oxide, can be carried through the synthesis and appear in the final product.

  • Piperazine: Commercial piperazine can contain related amines as impurities. It is crucial to use a high-purity grade of piperazine for the synthesis.

  • Isobutylene Oxide: Isobutylene oxide can undergo isomerization or polymerization, especially under acidic or basic conditions or upon prolonged storage.[2] It is advisable to use freshly distilled or high-purity isobutylene oxide.

Mitigation:

  • Starting Material Analysis: Before starting the synthesis, it is good practice to analyze the purity of the starting materials by GC-MS or NMR.

  • Purification of Starting Materials: If significant impurities are detected, consider purifying the starting materials (e.g., distillation of isobutylene oxide) before use.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-1-(piperazin-1-yl)propan-2-ol (Stoichiometric Control)

This protocol is based on the principle of using a large excess of piperazine to favor mono-substitution.

Materials:

  • Piperazine (anhydrous)

  • Isobutylene oxide

  • Ethanol (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (5.0 equivalents) in anhydrous ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add isobutylene oxide (1.0 equivalent) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium chloride solution to remove excess piperazine.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol containing 1% triethylamine) to afford pure 2-Methyl-1-(piperazin-1-yl)propan-2-ol.

Protocol 2: HPLC Method for In-Process Control

This method can be used to monitor the reaction progress and quantify the relative amounts of starting materials, product, and the di-substituted impurity.

ParameterValue
Column C18 reverse-phase, 5 µm, 4.6 x 250 mm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm (or ELSD/CAD for better sensitivity for non-UV active compounds)[12]
Injection Volume 10 µL

Visualizing the Synthesis and Impurity Formation

Reaction Pathway and Impurity Formation

The following diagram illustrates the main synthetic pathway and the formation of the primary di-substituted impurity.

Synthesis_Pathway piperazine Piperazine product 2-Methyl-1-(piperazin-1-yl)propan-2-ol (Desired Product) piperazine->product + Isobutylene Oxide (1 eq) isobutylene_oxide Isobutylene Oxide impurity N,N'-bis(2-hydroxy-2-methylpropyl)piperazine (Di-substituted Impurity) product->impurity + Isobutylene Oxide (1 eq) Troubleshooting_Flow start Synthesis of 2-Methyl-1-(piperazin-1-yl)propan-2-ol check_purity Analyze crude product by HPLC/GC-MS start->check_purity high_disub High level of di-substituted impurity? check_purity->high_disub Yes high_piperazine Excess unreacted piperazine? check_purity->high_piperazine No increase_piperazine Increase excess of piperazine in the next run high_disub->increase_piperazine use_protected Consider using mono-protected piperazine high_disub->use_protected other_impurities Other unexpected impurities? high_piperazine->other_impurities No aqueous_wash Perform aqueous wash during work-up high_piperazine->aqueous_wash distillation Consider vacuum distillation high_piperazine->distillation check_sm Check purity of starting materials other_impurities->check_sm Yes end_ok Product meets purity specifications other_impurities->end_ok No end_purify Purify product by column chromatography increase_piperazine->end_purify use_protected->end_purify aqueous_wash->end_purify distillation->end_purify purify_sm Purify starting materials before use check_sm->purify_sm purify_sm->end_purify

Caption: Troubleshooting decision tree.

References

  • Bienz, S. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Cozzi, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2182. [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • CN103254153B. (2015). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • Leont'yeva, M.E., et al. (2021). PIPERAZINE ALKOXYLATION BY 1,2-EPOXYPROPANE AND 1,2-EPOXYBUTANE. ChemChemTech, 64(1), 58-64. [Link]

  • van der Loo, I., et al. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. Organic Process Research & Development, 21(11), 1774-1780. [Link]

  • Hernandez, A. S., et al. (2013). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. Synthesis, 45(16), 2283-2288. [Link]

  • Gadzała-Kopciuch, R., et al. (2006). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 29(15), 2211-2223. [Link]

  • Anandan, S. K., et al. (2013). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 4(11), 1101-1106. [Link]

  • US3682919A. (1972). Process for the preparation of piperazine.
  • Lauter, W. M., & Pollard, C. B. (1951). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida. [Link]

  • Williams, D. B. G., & Cullen, A. (2009). Al(OTf)3-mediated epoxide ring-opening reactions: toward piperazine-derived physiologically active products. The Journal of Organic Chemistry, 74(24), 9509-9512. [Link]

  • Nielsen, S. F., & Nielsen, J. (1998). A Simple Synthesis of N-Alkylpiperazines. Synthetic Communications, 28(14), 2611-2616. [Link]

  • Fall, Y., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(7), 1017. [Link]

  • Lee, J., et al. (2016). Separation of mono- and di-PEGylate of exenatide and resolution of positional isomers of mono-PEGylates by preparative ion exchange chromatography. Journal of Chromatography B, 1027, 171-177. [Link]

  • Boley, A. J., & Nicewicz, D. A. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(5), 2221-2225. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Hermann, G., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489. [Link]

  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2182. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • DE1092019B. (1960). Process for the N-monoalkylation of piperazine.
  • WO2017011283A1. (2017). Process for making hydroxyethyl piperazine compounds.
  • Separations Editorial Office. (2023). Chromatographic Separations. Separations, 10(1), 1. [Link]

  • Szymańska, E., & Gier-Bialasik, A. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 59(2), 113-117. [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and optimization of piperazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered in the lab with practical, field-tested advice to enhance the efficiency, yield, and purity of your reactions. Our approach is rooted in explaining the "why" behind the "how," ensuring you can adapt these principles to your specific synthetic challenges.

Section 1: Troubleshooting N-Arylation Reactions

The N-arylation of piperazine is a cornerstone reaction in medicinal chemistry, yet it is often plagued by issues of low yield and the formation of undesired byproducts. This section provides a troubleshooting guide for the popular Buchwald-Hartwig amination and other N-arylation methods.

FAQ 1: My Buchwald-Hartwig amination of piperazine with an aryl halide is resulting in low yields and significant amounts of the disubstituted byproduct. How can I improve the selectivity for the mono-arylated product?

This is a classic challenge in piperazine chemistry, stemming from the comparable reactivity of the two nitrogen atoms.[1][2][3] Here’s a breakdown of strategies to favor mono-substitution:

  • Leverage Stoichiometry: The most straightforward approach is to use a large excess of piperazine relative to the aryl halide (typically 3-5 equivalents). This statistically favors the reaction of the aryl halide with an unreacted piperazine molecule over the mono-arylated product. While effective, this can be atom-uneconomical and complicate purification.[1]

  • Employ a Protecting Group: A more elegant solution is to temporarily block one of the nitrogen atoms with a protecting group. The tert-butoxycarbonyl (Boc) group is a common choice due to its ease of installation and removal under acidic conditions. The synthesis proceeds by mono-protecting piperazine, performing the N-arylation on the free nitrogen, and then deprotecting to yield the desired mono-substituted product. This multi-step process often leads to higher overall yields and simpler purification.[1][4]

  • In Situ Mono-Protonation: An alternative to a protecting group is the use of an acid to protonate one of the piperazine nitrogens, rendering it less nucleophilic. By forming a piperazine mono-salt (e.g., piperazine mono-hydrochloride or mono-acetate) in situ, you can encourage selective reaction at the unprotonated nitrogen.[1] This method is particularly useful in flow chemistry setups.[1]

Experimental Protocol: Mono-N-Boc Protection of Piperazine
  • Dissolution: Dissolve piperazine (5 eq.) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and water.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1 eq.) in DCM to the cooled piperazine solution over 1-2 hours with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, perform an aqueous workup to remove excess piperazine and other water-soluble impurities.

  • Purification: Purify the resulting N-Boc-piperazine by column chromatography on silica gel.

FAQ 2: I'm observing catalyst deactivation or low conversion in my palladium-catalyzed N-arylation of piperazine. What are the likely causes and solutions?

Low catalyst turnover is a frequent issue in cross-coupling reactions. The choice of ligand, base, and solvent are critical for maintaining a stable and active catalytic cycle.

  • Ligand Selection: The choice of phosphine ligand is paramount. For electron-rich aryl halides, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often effective. For electron-poor aryl halides, ligands like Xantphos may be more suitable. It is crucial to screen a panel of ligands to identify the optimal one for your specific substrate combination.

  • Base Compatibility: The base not only facilitates the deprotonation of piperazine but also influences the stability of the palladium catalyst. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for sensitive substrates, milder bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary to prevent side reactions or catalyst degradation.[5]

  • Solvent Effects: Aprotic polar solvents like toluene, dioxane, or DMF are typically used. The choice of solvent can impact the solubility of the reactants and the stability of the catalytic species. Ensure the solvent is anhydrous, as water can lead to catalyst deactivation.

Troubleshooting Table: Buchwald-Hartwig N-Arylation of Piperazine
Issue Potential Cause(s) Recommended Solution(s)
Low Conversion Inactive catalyst, poor ligand choice, inappropriate base or solvent.Screen different palladium precatalysts and ligands. Optimize the base and solvent. Ensure all reagents and solvents are anhydrous.
High Disubstitution Reactivity of the mono-arylated product.Use a large excess of piperazine, employ a protecting group strategy, or use in situ mono-protonation.[1]
Side Reactions Substrate decomposition, reaction with the base.Use a milder base (e.g., Cs₂CO₃). Lower the reaction temperature.
Difficult Purification Presence of excess piperazine, closely eluting byproducts.Use a protecting group to simplify the product mixture. Recrystallization of the product salt can be an effective purification method.[1]

Section 2: Navigating C-H Functionalization and Other Synthetic Routes

While N-arylation is common, functionalization of the piperazine ring's carbon atoms opens up new avenues for structural diversity.[3] This section explores troubleshooting for these more advanced transformations.

FAQ 3: My photoredox-catalyzed C-H arylation of N-Boc piperazine is slow and gives low yields. What factors should I investigate?

Photoredox catalysis offers a powerful method for direct C-H functionalization, but it comes with its own set of challenges.[6]

  • Catalyst and Light Source: The choice of photocatalyst is critical. Iridium-based complexes like [Ir(ppy)₂(dtbbpy)]PF₆ are commonly used for their ability to oxidize the piperazine nitrogen and initiate the C-H functionalization cascade. Ensure your light source (e.g., blue LEDs) has the appropriate wavelength to excite the photocatalyst.

  • Reaction Time and Scalability: Photoredox reactions can suffer from long reaction times, which can be a limitation for scalability. For larger-scale syntheses, consider using a flow reactor to ensure uniform light penetration and improve reaction efficiency.[7]

  • Degassing: Oxygen can quench the excited state of the photocatalyst, so it is crucial to thoroughly degas the reaction mixture before and during the reaction.

Workflow Diagram: Troubleshooting Photoredox C-H Arylation

G cluster_start Start: Low Yield in Photoredox C-H Arylation cluster_catalyst Catalyst & Light cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_end Outcome start Low Yield catalyst_check Verify Catalyst Activity & Wavelength start->catalyst_check degas Improve Degassing (Freeze-Pump-Thaw) start->degas reagent_purity Check Reagent Purity start->reagent_purity light_intensity Increase Light Intensity/Flow Reactor catalyst_check->light_intensity success Improved Yield light_intensity->success solvent_screen Screen Solvents degas->solvent_screen time Increase Reaction Time solvent_screen->time time->success oxidant Optimize Oxidant/Additive reagent_purity->oxidant oxidant->success

Caption: Troubleshooting workflow for photoredox C-H arylation.

Section 3: Purification Strategies for Piperazine Derivatives

The basic nature of the piperazine core can make purification challenging, especially when dealing with residual starting materials or closely related byproducts.

FAQ 4: I'm struggling to purify my mono-substituted piperazine derivative from the excess piperazine starting material. What are some effective purification techniques?
  • Acid-Base Extraction: A classic and often effective method is to use acid-base chemistry to separate your product. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate and wash with a dilute acid solution (e.g., 1M HCl). The more basic piperazine will be protonated and move to the aqueous layer, while your (ideally less basic) product remains in the organic layer.

  • Recrystallization as a Salt: If your product is a solid, forming a salt can be an excellent purification method. Dissolve the crude product in a suitable solvent and add an acid (e.g., HCl in ether) to precipitate the hydrochloride salt of your product. This can be highly selective and yield very pure material.[1]

  • Column Chromatography: While standard silica gel chromatography can be used, the basicity of piperazine derivatives can lead to tailing and poor separation. To mitigate this, you can:

    • Add a tailing suppressor: Add a small amount of a volatile base like triethylamine (0.1-1%) to your eluent system.

    • Use a different stationary phase: Consider using alumina or a basic-deactivated silica gel.

Purification Workflow Diagram

G cluster_start Start: Crude Product cluster_liquid Liquid Product cluster_solid Solid Product cluster_end Outcome crude Crude Piperazine Derivative extraction Acid-Base Extraction crude->extraction Is it a liquid? recrystallization Recrystallization as Salt crude->recrystallization Is it a solid? chromatography_l Column Chromatography extraction->chromatography_l pure Pure Product chromatography_l->pure chromatography_s Column Chromatography recrystallization->chromatography_s chromatography_s->pure

Caption: Decision tree for purifying piperazine derivatives.

References

  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 337-347. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Klán, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]

  • ResearchGate. (2021). A general and convenient synthesis of N-aryl piperazines. [Link]

  • Google Patents. (2003).
  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. [Link]

  • ResearchGate. (2022). Methods for the catalytic synthesis of piperazine. [Link]

  • Dalton Transactions. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. [Link]

  • Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(3), 867-873. [Link]

  • ResearchGate. (2019). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]

  • Google Patents. (1959).
  • National Institutes of Health. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. [Link]

  • Google Patents. (1969).
  • National Institutes of Health. (2019). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. [Link]

Sources

Technical Support Center: Ensuring the Stability of 2-Methyl-1-(piperazin-1-yl)propan-2-ol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methyl-1-(piperazin-1-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for preventing the degradation of this compound in solution. By understanding the potential degradation pathways and implementing proper handling and storage procedures, you can ensure the integrity and reproducibility of your experimental results.

Introduction: Understanding the Molecule's Vulnerabilities

2-Methyl-1-(piperazin-1-yl)propan-2-ol incorporates two key functional groups that influence its stability: a tertiary alcohol and a piperazine ring. The piperazine moiety, a common scaffold in pharmaceuticals, is susceptible to oxidation and pH-dependent degradation. The tertiary alcohol is generally stable but can undergo dehydration under certain acidic conditions. This guide will address the common challenges and questions that arise when working with this and structurally related compounds in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of 2-Methyl-1-(piperazin-1-yl)propan-2-ol is showing a yellow discoloration over time. What could be the cause?

A color change in your solution is a common indicator of chemical degradation. For piperazine-containing compounds, this is often due to:

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of colored byproducts. This can be accelerated by exposure to air (oxygen), metal ions, and light.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.

Troubleshooting Steps:

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Solvent Purity: Use high-purity, degassed solvents to prepare your solutions. Peroxides in older ether-based solvents can be a source of oxidation.

Q2: I'm observing a loss of potency and inconsistent results in my biological assays. Could this be related to compound degradation?

Yes, inconsistent results are a significant red flag for compound instability. Degradation of 2-Methyl-1-(piperazin-1-yl)propan-2-ol will lead to a decrease in the concentration of the active parent compound and the formation of potentially interfering degradants.

To ensure consistency:

  • Fresh is Best: Always strive to use freshly prepared solutions for your experiments.

  • Proper Storage: If solutions must be stored, do so at low temperatures (-20°C or -80°C) in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can accelerate degradation.

Q3: What are the primary degradation pathways I should be aware of for this molecule?

Based on the chemistry of its functional groups, the primary degradation pathways for 2-Methyl-1-(piperazin-1-yl)propan-2-ol are likely to be:

  • Oxidation of the Piperazine Ring: This can lead to the formation of N-oxides and other oxidative products. The presence of two nitrogen atoms in the piperazine ring makes it a likely target for oxidation.

  • Hydrolysis: While the tertiary alcohol is relatively stable to hydrolysis, the overall molecule's stability in aqueous solutions can be pH-dependent. Extreme pH values should be avoided.

  • Photodegradation: As mentioned, UV and even ambient light can induce degradation.

Troubleshooting Guide: A Deeper Dive

This section provides more detailed troubleshooting for specific experimental challenges.

Issue 1: Peak Tailing or Appearance of New Peaks in HPLC Analysis

The appearance of new peaks or changes in the peak shape of the parent compound in your High-Performance Liquid Chromatography (HPLC) analysis is a direct indication of degradation.

Causality and Investigation:

The piperazine ring is a basic moiety, and its interaction with the stationary phase in reverse-phase HPLC can sometimes lead to peak tailing. However, the appearance of new, distinct peaks is a strong indicator that your compound is breaking down.

Workflow for Identification of Degradants:

start Observe Unexpected Peaks in HPLC stress_studies Perform Forced Degradation Studies start->stress_studies Investigate lcms Analyze by LC-MS to Determine m/z stress_studies->lcms Generate Degradants msms Perform MS/MS for Structural Fragments lcms->msms Characterize propose Propose Degradant Structures msms->propose Interpret Data confirm Synthesize Standard & Confirm RT propose->confirm Validate end Identify Degradation Products & Pathway confirm->end Finalize prep Prepare Solutions of 2-Methyl-1-(piperazin-1-yl)propan-2-ol stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sample Sample at Timed Intervals stress->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze quantify Quantify Parent Compound and Degradation Products analyze->quantify identify Characterize Degradants (LC-MS, MS/MS) quantify->identify

Caption: Experimental workflow for a forced degradation study.

Data Summary: Stability of Related Compounds

While specific data for 2-Methyl-1-(piperazin-1-yl)propan-2-ol is not readily available in the literature, studies on the blend of 2-amino-2-methyl-1-propanol (AMP) and piperazine (PZ) in the context of CO2 capture provide valuable insights into the stability of the core structures. [1][2][3]

Compound/Blend Stress Condition Major Degradation Products Reference
Piperazine (PZ) Oxidative Formic acid, 1-piperazinecarboxaldehyde, Ethylenediamine, Piperazinone [1][2]
Piperazine (PZ) Thermal N-formylpiperazine, Ammonium, N-(2-aminoethyl) piperazine [4]
AMP/PZ Blend Oxidative N-nitrosopiperazine [1][2]

| AMP/PZ Blend | Thermal | 4,4-dimethyl-2-oxazolidinone, Ammonia | [1][2]|

This data suggests that the piperazine moiety is particularly susceptible to both oxidative and thermal degradation.

Conclusion: A Proactive Approach to Stability

By understanding the inherent chemical properties of 2-Methyl-1-(piperazin-1-yl)propan-2-ol and implementing the proactive strategies outlined in this guide, researchers can significantly mitigate the risk of compound degradation. A proactive approach, including the use of fresh solutions, proper storage, and, where necessary, the characterization of stability under specific experimental conditions, is paramount to ensuring the generation of high-quality, reproducible scientific data.

References

  • Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol:A Theoretical and Experimental Study of the OH-Initiated Degradation under - White Rose Research Online. (2021-09-22). Retrieved from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Retrieved from [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood - PubMed. (2018-03-01). Retrieved from [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH. Retrieved from [Link]

  • Safety Data Sheet: 2-Methyl-1-propanol - Carl ROTH. Retrieved from [Link]

  • (PDF) Kinetic effect and absorption performance of piperazine activator into aqueous solutions of 2-amino-2-methyl-1-propanol through post-combustion CO2 capture - ResearchGate. (2025-08-05). Retrieved from [Link]

  • (PDF) Piperazine Degradation in Pilot Plants - ResearchGate. (2025-10-30). Retrieved from [Link]

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Retrieved from [Link]

  • Safety Data Sheet: 2-methylpropan-1-ol - Chemos GmbH&Co.KG. Retrieved from [Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines | Request PDF - ResearchGate. (2025-08-05). Retrieved from [Link]

  • (PDF) Characterization of Piperazine/2-Aminomethylpropanol for Carbon Dioxide Capture. (2025-10-30). Retrieved from [Link]

  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed. (2025-05-23). Retrieved from [Link]

  • 1 - SAFETY DATA SHEET. Retrieved from [Link]

  • Degradation of 2-Amino-2-methylpropanol and Piperazine at CO 2 Capture-Relevant Conditions | Request PDF - ResearchGate. Retrieved from [Link]

  • Thermal degradation of piperazine and its structural analogs - ResearchGate. (2025-10-30). Retrieved from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. Retrieved from [Link]

  • Best practices for the measurement of 2-amino-2-methyl-1-propanol, piperazine and their degradation products in amine plant emissions | Request PDF - ResearchGate. (2025-08-07). Retrieved from [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Retrieved from [Link]

  • Analytical Methods - RSC Publishing. Retrieved from [Link]

  • Safety Data Sheet: 2-methylpropan-2-ol - Chemos GmbH&Co.KG. (2023-03-27). Retrieved from [Link]

  • 2-METHYL-2-PROPANOL. Retrieved from [Link]

  • Density and Viscosity of Aqueous Solutions of Piperazine and (2Amino2-methyl-1-propanol + Piperazine) from 298 to 333 K | Request PDF - ResearchGate. (2025-08-10). Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Methyl-1-(piperazin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to a Common Synthetic Challenge

Welcome to the Technical Support Center for troubleshooting the synthesis of 2-Methyl-1-(piperazin-1-yl)propan-2-ol. This tertiary amino alcohol is a valuable building block in pharmaceutical development, often incorporated into molecules to enhance their pharmacokinetic properties. Its synthesis, typically achieved through the nucleophilic ring-opening of an epoxide with piperazine, can present significant challenges, most notably low reaction yields.

This guide is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-tested insights to help you diagnose and resolve the common issues encountered in this synthesis, ensuring a more efficient and reproducible outcome.

The Primary Synthetic Pathway: Epoxide Ring-Opening

The most direct and common route to 2-Methyl-1-(piperazin-1-yl)propan-2-ol is the reaction between piperazine and a suitable epoxide, typically 2-methyl-2-(oxiran-2-ylmethyl)oxirane, more commonly known as isobutylene oxide. The reaction proceeds via a nucleophilic substitution (SN2) mechanism.

Reaction Mechanism Overview

The reaction involves the nucleophilic attack of one of the secondary amine nitrogens of piperazine on one of the electrophilic carbons of the epoxide ring. Under neutral or basic conditions, this attack preferentially occurs at the less sterically hindered carbon of the epoxide, leading to the desired product after a proton transfer step.[1][2]

cluster_reactants Reactants cluster_ts Transition State (SN2 Attack) cluster_intermediate Intermediate cluster_product Final Product Piperazine Piperazine (Nucleophile) TS Nitrogen attacks less-hindered carbon Piperazine->TS 1. Nucleophilic Attack Epoxide Isobutylene Oxide (Electrophile) Epoxide->TS Intermediate Zwitterionic Intermediate TS->Intermediate 2. Ring-Opening Product 2-Methyl-1-(piperazin-1-yl)propan-2-ol Intermediate->Product 3. Proton Transfer (from solvent or another piperazine molecule)

Caption: SN2 mechanism for the synthesis of 2-Methyl-1-(piperazin-1-yl)propan-2-ol.

Troubleshooting Guide: Addressing Low Yield

This section is structured in a question-and-answer format to directly address the most common problems encountered during the synthesis.

Q1: My reaction has a very low conversion rate or has not worked at all. What are the primary factors to investigate?

A1: Low or no product formation is often traced back to fundamental reaction parameters. Here’s a systematic checklist of potential causes and solutions.

  • Cause 1: Reagent Quality & Stoichiometry

    • Insight: Piperazine is hygroscopic and can absorb significant amounts of water from the atmosphere, which can affect its reactivity and the overall reaction concentration. The stoichiometry is also critical; an insufficient excess of piperazine is a primary cause of byproduct formation (see Q2).

    • Troubleshooting Steps:

      • Verify Piperazine Quality: Use freshly opened piperazine or dry it under vacuum before use.

      • Check Epoxide Integrity: Isobutylene oxide is volatile. Ensure it has been stored properly and handle it in a well-ventilated fume hood.

      • Adjust Stoichiometry: For mono-alkylation, a significant excess of piperazine (5 to 10 molar equivalents relative to the epoxide) is highly recommended. This statistically favors the reaction of the epoxide with an unreacted piperazine molecule over the N-alkylated product.[3]

  • Cause 2: Suboptimal Reaction Temperature

    • Insight: While heating is necessary to drive the reaction, excessive temperatures can lead to the degradation of reactants or the formation of undesired side products. The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the chosen solvent.

    • Troubleshooting Steps:

      • Temperature Control: Ensure the reaction is heated to an appropriate temperature. For solvents like ethanol or methanol, this means refluxing at around 80°C. For higher-boiling solvents like toluene, temperatures of 100-110°C are common.[3][4]

      • Monitor for Degradation: If the reaction mixture darkens significantly, it may indicate decomposition. Consider running the reaction at a slightly lower temperature for a longer duration.

  • Cause 3: Incorrect Solvent Choice

    • Insight: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Protic solvents like ethanol or isopropanol are often effective as they can participate in proton transfer and help to stabilize the transition state.

    • Troubleshooting Steps:

      • Solvent Selection: If you are using an aprotic solvent like THF or Dioxane with low yield, consider switching to a protic solvent such as ethanol.

      • Ensure Anhydrous Conditions (if necessary): While protic solvents are often used, ensure all reagents and the solvent are dry if you are troubleshooting unexpected side reactions, as water can sometimes act as a competing nucleophile, though this is less common with amine nucleophiles.

Q2: My reaction produces a significant amount of the N,N'-disubstituted byproduct. How can I improve the selectivity for the mono-substituted product?

A2: This is the most common selectivity challenge in this reaction. The desired mono-alkylated product is also a secondary amine and can react with another molecule of the epoxide to form the undesired N,N'-bis(2-hydroxy-2-methylpropyl)piperazine.

Start Piperazine + Epoxide Desired Mono-substituted Product (Desired) Start->Desired 1st Alkylation (Fast) Undesired Di-substituted Byproduct (Undesired) Desired->Undesired 2nd Alkylation (Slower, but competitive)

Caption: Competing reaction pathways leading to mono- and di-substitution.

  • Strategy 1: Leverage Stoichiometry (The Brute-Force Method)

    • Insight: As mentioned in A1, using a large excess of piperazine (5-10 eq.) is the simplest way to maximize the probability that an epoxide molecule will encounter and react with an un-substituted piperazine.[3]

    • Protocol:

      • In a round-bottom flask, dissolve 5-10 molar equivalents of piperazine in ethanol.

      • Slowly add 1 molar equivalent of isobutylene oxide to the solution.

      • Heat the mixture to reflux and monitor by TLC or LC-MS until the epoxide is consumed.

      • The main challenge then becomes removing the excess piperazine during workup.

  • Strategy 2: Use a Mono-Protected Piperazine (The Elegant Method)

    • Insight: To completely prevent di-substitution, one of the piperazine nitrogens can be "blocked" with a protecting group, such as a tert-butoxycarbonyl (Boc) group. The reaction is then performed, followed by a deprotection step to reveal the second N-H group.[5] This multi-step process often results in a cleaner reaction and higher overall yield despite the extra steps.

    • Workflow:

      • Reaction: React N-Boc-piperazine with isobutylene oxide.

      • Purification: Purify the N-Boc protected intermediate product.

      • Deprotection: Remove the Boc group using an acid, such as trifluoroacetic acid (TFA) or HCl in dioxane.

StrategyProsCons
Excess Piperazine One-step reaction; simple procedure.Requires removal of large amounts of excess piperazine; purification can be difficult.
Mono-Protected Piperazine Excellent selectivity; clean reaction profile; easier purification.Multi-step synthesis (protection/deprotection); higher initial cost of starting material.[5]
Q3: I have confirmed product formation, but I am struggling with purification. What are the best methods for isolating this compound?

A3: The product is a polar, basic, and often water-soluble compound, which can make purification challenging.

  • Problem: Removing Excess Piperazine

    • Solution: Acid-Base Extraction.

      • After the reaction, concentrate the mixture under reduced pressure.

      • Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic layer with water or brine. The highly polar piperazine will preferentially partition into the aqueous layer, while the more organic-soluble mono-substituted product should remain in the organic phase. Multiple washes may be necessary.

  • Problem: Product is Water-Soluble

    • Solution: Salt Formation & Crystallization.

      • If the product is difficult to extract or purify by chromatography, consider converting it to a salt.

      • Dissolve the crude product in a solvent like acetone or isopropanol.

      • Add a solution of an acid (e.g., glacial acetic acid to form the diacetate salt, or HCl in ether) dropwise.[6]

      • The salt may precipitate out of the solution and can be collected by filtration, providing a significant purification factor. The free base can be regenerated later if needed by treatment with a base.

  • Problem: Difficult Column Chromatography

    • Solution: Modified Mobile Phase.

      • The basic nature of the product can cause it to streak on a standard silica gel column.

      • To mitigate this, add a small amount of a basic modifier to your mobile phase. A common choice is 1-2% triethylamine or ammonium hydroxide in a dichloromethane/methanol or ethyl acetate/hexane solvent system. This deactivates the acidic sites on the silica, leading to better peak shape and separation.

Troubleshooting Decision Tree

Start Low Yield of Target Compound CheckTLC Analyze crude reaction by TLC/LC-MS Start->CheckTLC NoProduct No Product Detected CheckTLC->NoProduct No spot for product ComplexMixture Complex Mixture of Products CheckTLC->ComplexMixture Multiple spots ProductPresent Product is present, but yield is low after workup CheckTLC->ProductPresent Product spot is strong in crude mixture Reagents Verify Reagent Quality (Piperazine, Epoxide) NoProduct->Reagents Conditions Check Reaction Conditions (Temp, Time, Solvent) NoProduct->Conditions DiSub Is di-substituted byproduct present? ComplexMixture->DiSub YesDiSub YES DiSub->YesDiSub Major byproduct NoDiSub NO DiSub->NoDiSub Other impurities Stoichiometry Increase Piperazine Excess (5-10 eq.) OR Use Mono-Boc-Piperazine YesDiSub->Stoichiometry LowerTemp Lower Reaction Temperature to reduce degradation NoDiSub->LowerTemp Purification Optimize Purification Strategy ProductPresent->Purification Salt Salt Purification->Salt Try Salt Formation/ Crystallization Chromatography Chromatography Purification->Chromatography Modify Chromatography (add TEA/NH4OH) Extraction Extraction Purification->Extraction Optimize Acid-Base Extraction

Caption: A decision tree for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal reaction time?

    • A1: This is highly dependent on the temperature and solvent. It is best monitored by an analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often run for 8 to 24 hours. Monitor the consumption of the limiting reagent (the epoxide).

  • Q2: Can I use a catalyst to speed up the reaction?

    • A2: Yes, Lewis acids can catalyze the ring-opening of epoxides. For example, aluminum triflate (Al(OTf)₃) has been shown to be an effective catalyst for forming β-amino alcohols from epoxides and piperazine derivatives.[7] However, a catalyst may also alter the regioselectivity and is often unnecessary if the reaction is heated. For this specific substrate, thermal conditions are usually sufficient.

  • Q3: How do I properly monitor the reaction using TLC?

    • A3: Use a mobile phase such as 10% methanol in dichloromethane. The epoxide starting material will be relatively nonpolar (high Rf). Piperazine will likely remain at the baseline. The product will be a polar spot with a low to mid-range Rf. Stain the plate with potassium permanganate, which is effective for visualizing alcohols and amines.

Optimized Experimental Protocol

This protocol uses the "excess piperazine" strategy for its simplicity.

Materials:

  • Piperazine (anhydrous)

  • Isobutylene oxide

  • Ethanol (200 proof)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperazine (5.0 eq.). Add ethanol to create a ~0.5 M solution with respect to the epoxide.

  • Reagent Addition: Begin stirring the piperazine solution. Slowly add isobutylene oxide (1.0 eq.) dropwise via syringe.

  • Heating: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (10% MeOH/DCM, KMnO₄ stain) until the isobutylene oxide spot has disappeared.

  • Workup - Concentration: Once complete, cool the reaction to room temperature and concentrate the solvent using a rotary evaporator.

  • Workup - Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash three times with brine to remove the majority of the excess piperazine.

  • Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of 2-10% methanol in dichloromethane containing 1% ammonium hydroxide to elute the final product.

References

  • White Rose Research Online. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation.
  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
  • CymitQuimica. 2-Methyl-1-(piperazin-1-yl)propan-2-ol.
  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • AiFChem. 2-Methyl-2-(piperazin-1-yl)propan-1-ol.
  • ResearchGate. (2025). Kinetic effect and absorption performance of piperazine activator into aqueous solutions of 2-amino-2-methyl-1-propanol through post-combustion CO2 capture.
  • ResearchGate. The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine.
  • MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development.
  • Benchchem. (2025). Technical Support Center: Optimizing Piperazine Addition to Pyridazinone Rings.
  • Google Patents. Method for the preparation of piperazine and its derivatives.
  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Google Patents. Purification of piperazine.
  • ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • PubMed. (2009). Al(OTf)(3)-mediated epoxide ring-opening reactions: toward piperazine-derived physiologically active products.
  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • RSC Publishing. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles.
  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Chemistry LibreTexts. (2024). Reactions of Epoxides - Ring-opening.
  • ResearchGate. (2025). Characterization of Piperazine/2-Aminomethylpropanol for Carbon Dioxide Capture.
  • Pearson+. Although 2-methyl-1,2-propanediol is an unsymmetrical vicinal dio... | Study Prep.
  • OSTI.GOV. (1989). DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS Quarterly Technical Progress Repo.
  • YouTube. (2024). Regioselective epoxide opening of cis-4,5-epoxy-2-phenylpiperidine by azide.
  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base.
  • Google Patents. A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.

Sources

Technical Support Center: Purification of 2-Methyl-1-(piperazin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Methyl-1-(piperazin-1-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth troubleshooting advice and frequently asked questions. Our goal is to move beyond simple protocols and provide a deeper understanding of the principles behind effective purification strategies for this and similar molecules.

Introduction to Purification Challenges

2-Methyl-1-(piperazin-1-yl)propan-2-ol is a polar molecule containing both a tertiary amine within a piperazine ring and a tertiary alcohol. This bifunctional nature presents unique challenges in purification. The basicity of the piperazine moiety can lead to strong interactions with acidic stationary phases like silica gel, potentially causing peak tailing, low recovery, or even degradation. Its polarity and hydrogen bonding capabilities influence its solubility, making the selection of appropriate crystallization and chromatography solvents crucial.

This guide will provide a framework for developing a robust purification strategy, from initial workup to final polishing, and for troubleshooting the common issues that may arise.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of 2-Methyl-1-(piperazin-1-yl)propan-2-ol in a question-and-answer format.

Scenario 1: Flash Chromatography Issues

Question: I'm trying to purify my crude 2-Methyl-1-(piperazin-1-yl)propan-2-ol using flash chromatography on silica gel, but I'm seeing significant tailing and I'm not getting good separation. What's happening and how can I fix it?

Answer:

This is a classic issue when purifying basic amines on standard silica gel. The acidic nature of silica's silanol groups (Si-OH) leads to strong acid-base interactions with the basic nitrogen atoms of the piperazine ring. This causes a portion of your compound to bind tightly to the column, resulting in broad, tailing peaks and poor separation.

Here is a systematic approach to troubleshoot this problem:

Step 1: Deactivate the Silica Gel

The most effective first step is to "neutralize" the acidic sites on the silica. This is typically done by adding a small amount of a volatile amine to your mobile phase.

  • Protocol:

    • Prepare your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

    • Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to the mobile phase mixture.[1]

    • Equilibrate your column with this amine-containing solvent before loading your sample.

The competing base (TEA) will interact with the acidic silanol groups, minimizing the interaction of your target compound with the stationary phase.

Step 2: Optimize Your Solvent System

For a polar compound like 2-Methyl-1-(piperazin-1-yl)propan-2-ol, a polar solvent system will be necessary.

  • Recommended Starting Points for TLC Analysis:

    • Dichloromethane (DCM) / Methanol (MeOH) with 1% Triethylamine (TEA)

    • Ethyl Acetate (EtOAc) / Heptane with 1% Triethylamine (TEA)

    • Chloroform / Methanol / Ammonium Hydroxide

Solvent SystemTypical Ratio (v/v/v)Comments
DCM / MeOH / TEA90:10:1 to 80:20:1Good for moderately polar to very polar compounds. Adjust MeOH content to achieve an Rf of ~0.3.
EtOAc / Heptane / TEA50:50:1 to 80:20:1A less polar option if impurities are non-polar.

Step 3: Consider an Alternative Stationary Phase

If tailing persists, consider using a different stationary phase that is less acidic.

  • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.

  • Amino-functionalized silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment and reducing silanol interactions.

Question: My compound seems to be degrading on the silica gel column, even with triethylamine in the eluent. What should I do?

Answer:

While less common with the addition of a competing base, degradation on silica can still occur, especially if the compound is sensitive to prolonged exposure to the stationary phase.

  • Minimize Contact Time: Run the column faster than you normally would. This is a trade-off, as resolution may decrease, but it can be effective if the primary issue is degradation.

  • Use a "Plug" of Silica: If the goal is to remove highly non-polar or very polar impurities, a short, wide "plug" of silica can be used instead of a long column. This minimizes the time your compound spends on the stationary phase.

  • Switch to Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase chromatography on a C18 column can be an excellent alternative. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. For a basic compound, using a buffer to control the pH can also be effective.[2]

Scenario 2: Crystallization Difficulties

Question: I've isolated my 2-Methyl-1-(piperazin-1-yl)propan-2-ol as an oil and I'm struggling to get it to crystallize. It just "oils out" of every solvent I try. What are my options?

Answer:

"Oiling out" is common for polar compounds, especially those with multiple hydrogen bond donors and acceptors which can lead to complex solvation. Here's a systematic approach to induce crystallization:

Step 1: Solvent Selection

The key to successful crystallization is finding a solvent or solvent system where your compound is highly soluble when hot and poorly soluble when cold.

  • Single Solvent Screening:

    • Place a small amount of your oil in a test tube.

    • Add a few drops of a solvent and see if it dissolves at room temperature. If it does, that solvent is likely too good for crystallization.

    • If it doesn't dissolve, gently heat the mixture. If it dissolves when hot, allow it to cool slowly to room temperature, then in an ice bath. If crystals form, you have a potential solvent.

  • Potential Solvents to Screen:

    • Alcohols (Isopropanol, Ethanol)

    • Esters (Ethyl Acetate)

    • Ketones (Acetone)

    • Ethers (Diisopropyl ether, MTBE)

    • Hydrocarbons (Heptane, Toluene)

Step 2: Employ a Mixed-Solvent System

This is often the most effective method for compounds that are difficult to crystallize.[3][4]

  • Protocol:

    • Dissolve your compound in a minimal amount of a "good" solvent (one in which it is very soluble) at an elevated temperature.

    • Slowly add a "poor" solvent (one in which it is insoluble, also known as an anti-solvent) dropwise to the hot solution until you see persistent cloudiness.[3][4][5]

    • Add a few drops of the "good" solvent back until the solution becomes clear again.

    • Allow the solution to cool slowly.

Good Solvents (Polar)Poor Solvents (Non-polar)
Methanol, Ethanol, IsopropanolHeptane, Hexane, Toluene
Dichloromethane, ChloroformDiethyl ether, MTBE
Acetone, Ethyl Acetate

Step 3: Troubleshooting Persistent Oiling

If your compound continues to oil out:

  • Slow Down the Cooling: Insulate the flask to allow for very slow cooling. This gives the molecules more time to arrange into a crystal lattice.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of solid material, add a tiny crystal to the cooled, saturated solution to induce crystallization.

  • Form a Salt: Consider reacting your basic compound with an acid (like HCl in ether) to form the hydrochloride salt. Salts often have much higher melting points and are more crystalline than the free base. The salt can then be crystallized from a suitable solvent system (e.g., ethanol/ether).

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my sample of 2-Methyl-1-(piperazin-1-yl)propan-2-ol?

The impurities will largely depend on the synthetic route used. A common synthesis involves the reaction of piperazine with isobutylene oxide.

  • Unreacted Starting Materials: Excess piperazine is a common impurity.[6]

  • Bis-alkylation Product: A common side product is the reaction of isobutylene oxide at both nitrogen atoms of piperazine.

  • Solvent Residues: Residual solvents from the reaction and workup.

  • Degradation Products: Piperazine derivatives can be susceptible to oxidation or other degradation pathways depending on the reaction and storage conditions.[7]

Q2: How can I assess the purity of my final product?

Several analytical techniques can be used to determine the purity of your 2-Methyl-1-(piperazin-1-yl)propan-2-ol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will give you structural confirmation and can be used to identify and quantify impurities if their signals are resolved from your product's signals.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, perhaps with a mass spectrometer (LC-MS), is excellent for assessing purity. A common mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, though the polarity and high boiling point of your compound might require derivatization for optimal results.[9][10][11]

Q3: What is the best way to remove residual piperazine?

Residual piperazine is a common and sometimes challenging impurity to remove due to its high polarity and water solubility.

  • Aqueous Wash: During the workup, washing the organic layer with water can help remove a significant portion of the piperazine. However, your product also has some water solubility, so this may lead to yield loss.

  • Acidic Wash: Washing the organic layer with a dilute acid (e.g., 1M HCl) will protonate both your product and the piperazine, pulling them into the aqueous layer. This is not a suitable method for separating the two.

  • Chromatography: As discussed in the troubleshooting section, flash chromatography with an amine-deactivated system is often the most effective way to separate your product from residual piperazine.

  • Crystallization: If a suitable crystallization system is found, it can be very effective at excluding the more soluble piperazine impurity into the mother liquor.

Visualizing Purification Workflows

Workflow for Flash Chromatography Purification

flash_chromatography_workflow start Crude Product tlc TLC Analysis (e.g., DCM/MeOH/TEA) start->tlc good_sep Good Separation? tlc->good_sep column_prep Prepare Column (Silica + Eluent with TEA) good_sep->column_prep Yes troubleshoot Troubleshoot: - Change solvent system - Use Alumina/Amino-Silica - Consider Reversed-Phase good_sep->troubleshoot No load_sample Load Sample column_prep->load_sample run_column Run Column & Collect Fractions load_sample->run_column analyze_fractions Analyze Fractions (TLC) run_column->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate final_product Pure Product evaporate->final_product

Caption: A decision-making workflow for the flash chromatography purification of 2-Methyl-1-(piperazin-1-yl)propan-2-ol.

Workflow for Crystallization

crystallization_workflow start Crude Oily Product solvent_screen Solvent Screen (Single & Mixed Solvents) start->solvent_screen suitable_solvent Suitable Solvent Found? solvent_screen->suitable_solvent dissolve_hot Dissolve in Minimum Hot Solvent suitable_solvent->dissolve_hot Yes cool_slowly Cool Slowly dissolve_hot->cool_slowly crystals_form Crystals Form? cool_slowly->crystals_form oiling_out Troubleshoot: - Slower cooling - Scratch flask - Seed crystals - Form a salt cool_slowly->oiling_out Oils Out filter_wash Filter & Wash Crystals crystals_form->filter_wash Yes no_crystals Troubleshoot: - Concentrate solution - Add anti-solvent - Scratch/Seed crystals_form->no_crystals No dry Dry Crystals filter_wash->dry pure_product Pure Crystalline Product dry->pure_product

Sources

Validation & Comparative

A Comparative Guide to 2-Methyl-1-(piperazin-1-yl)propan-2-ol and Other Piperazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the piperazine scaffold stands as a privileged structure, integral to the development of a wide array of therapeutic agents.[1][2] Its unique physicochemical properties, including a high polar surface area and the presence of two nitrogen atoms for hydrogen bonding, often confer favorable pharmacokinetics and target engagement.[2] This guide provides an in-depth comparative analysis of 2-Methyl-1-(piperazin-1-yl)propan-2-ol, a less-explored research chemical, against other well-characterized piperazine and structurally related piperidine derivatives. By examining structure-activity relationships (SAR), we aim to illuminate the potential therapeutic applications of this compound and guide future research endeavors.

Structural and Physicochemical Properties: A Tale of Two Rings

The foundational difference between piperazine and piperidine derivatives lies in the core heterocyclic ring. Piperazine is a six-membered ring containing two nitrogen atoms at positions 1 and 4, while piperidine contains only one. This seemingly subtle distinction has profound implications for a molecule's polarity, basicity, and metabolic stability, all of which are critical determinants of its pharmacological profile.[3]

Comparative Analysis of Biological Activities

To contextualize the potential of 2-Methyl-1-(piperazin-1-yl)propan-2-ol, we will compare it to piperazine and piperidine derivatives with established biological activities.

Central Nervous System Activity: A Focus on Neuroprotection

Piperazine derivatives have a rich history in the development of drugs targeting the CNS, with applications in treating psychosis, depression, and anxiety.[6] A key area of interest is neuroprotection, where the goal is to prevent or slow neuronal cell death.

A relevant comparator, although a piperidine derivative, is BRL-52537 . This compound is a highly selective and potent kappa-opioid receptor (KOR) agonist with demonstrated neuroprotective effects in preclinical models of ischemia.[7][8]

CompoundCore StructureKnown ActivityMechanism of Action
2-Methyl-1-(piperazin-1-yl)propan-2-ol PiperazineNot publicly documented-
BRL-52537 PiperidineNeuroprotectiveKappa-Opioid Receptor (KOR) Agonist

The structural similarity between the side chains of 2-Methyl-1-(piperazin-1-yl)propan-2-ol and other CNS-active compounds suggests that it may also possess neuromodulatory properties. The presence of the hydroxyl group could facilitate hydrogen bonding with receptor targets.

Expert Insight: The replacement of a piperidine ring (as in BRL-52537) with a piperazine ring can significantly alter a compound's properties. The second nitrogen in the piperazine ring can impact basicity and polarity, potentially affecting blood-brain barrier permeability and off-target interactions. For instance, in a study comparing piperidine and piperazine derivatives as histamine H3 and sigma-1 receptor ligands, the piperidine-containing compound showed significantly higher affinity for the sigma-1 receptor, highlighting the critical role of the core heterocyclic structure in determining biological activity.[9]

Antimicrobial Activity: The Versatility of the Piperazine Scaffold

Beyond the CNS, piperazine derivatives have shown significant promise as antimicrobial agents.[5] A notable example is TZY-5-84 , a piperazine-containing benzothiazinone analogue that exhibits potent activity against Mycobacterium tuberculosis.[10][11]

CompoundCore StructureKnown ActivityMechanism of Action
2-Methyl-1-(piperazin-1-yl)propan-2-ol PiperazineNot publicly documented-
TZY-5-84 PiperazineAnti-tuberculosisDprE1 Inhibitor

While the structural features of TZY-5-84 are distinct from 2-Methyl-1-(piperazin-1-yl)propan-2-ol, its efficacy underscores the broad therapeutic potential of the piperazine scaffold.

Experimental Protocols for Activity Assessment

To facilitate further investigation into the biological activity of 2-Methyl-1-(piperazin-1-yl)propan-2-ol and related compounds, we provide the following established experimental protocols.

In Vitro Opioid Receptor Binding Assay

This protocol is designed to determine the binding affinity of a test compound for opioid receptors, such as the kappa-opioid receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific opioid receptor subtype.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)

  • Radiolabeled ligand (e.g., [³H]-U-69,593 for KOR)

  • Test compound (e.g., 2-Methyl-1-(piperazin-1-yl)propan-2-ol)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound or vehicle.

  • Incubate the plate to allow for binding equilibrium to be reached.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the bound radioactivity using a microplate scintillation counter.

  • Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Diagram of a Competitive Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_ligand Prepare Radioligand incubation Incubate: Membranes + Radioligand + Test Compound prep_ligand->incubation prep_compound Prepare Test Compound (Serial Dilutions) prep_compound->incubation prep_membranes Prepare Receptor Membranes prep_membranes->incubation filtration Rapid Filtration & Washing incubation->filtration scintillation Add Scintillation Fluid filtration->scintillation counting Scintillation Counting scintillation->counting analysis Data Analysis (IC50 -> Ki) counting->analysis

Caption: Workflow for an in vitro competitive opioid receptor binding assay.

In Vitro Neuroprotection Assay

This protocol assesses the ability of a compound to protect neuronal cells from excitotoxicity.

Objective: To evaluate the neuroprotective effect of a test compound against glutamate-induced cell death in a neuronal cell line.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)

  • Cell culture medium and supplements

  • Test compound

  • Glutamate

  • Cell viability assay reagent (e.g., MTT or PrestoBlue)

  • Plate reader

Procedure:

  • Seed neuronal cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for a specified period.

  • Induce excitotoxicity by adding a toxic concentration of glutamate to the culture medium.

  • Incubate the cells for a period sufficient to induce cell death in the control group.

  • Assess cell viability using a suitable assay reagent according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the neuroprotective concentration range of the test compound.

Future Directions and Conclusion

While the biological activity of 2-Methyl-1-(piperazin-1-yl)propan-2-ol remains to be fully elucidated, its structure provides a compelling starting point for further investigation. Based on the extensive research into other piperazine and piperidine derivatives, it is plausible that this compound could exhibit activity within the central nervous system, potentially as a neuromodulator with neuroprotective properties.

The provided experimental protocols offer a clear path for researchers to systematically evaluate the pharmacological profile of 2-Methyl-1-(piperazin-1-yl)propan-2-ol. By conducting comprehensive in vitro screening, including receptor binding and cell-based functional assays, followed by in vivo studies in relevant disease models, the therapeutic potential of this and other novel piperazine derivatives can be thoroughly explored. The rich chemical space occupied by piperazine-containing molecules continues to be a fertile ground for the discovery of new medicines to address unmet medical needs.

References

Sources

A Senior Application Scientist's Guide to the Analytical Validation of 2-Methyl-1-(piperazin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis, evaluation, and quality control of novel chemical entities.

Introduction: Establishing Analytical Trust in a Novel Piperazine Derivative

In the landscape of pharmaceutical development and medicinal chemistry, the piperazine scaffold is a privileged structure, integral to numerous therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1][2] The novel compound, 2-Methyl-1-(piperazin-1-yl)propan-2-ol, represents a potentially valuable building block in this domain. Its structure, featuring a tertiary alcohol and a piperazine ring, suggests applications as an intermediate in the synthesis of more complex drug candidates.[3]

However, before any meaningful biological or process development studies can be undertaken, the identity, purity, and stability of the starting material must be unequivocally established. The process of analytical method validation provides the documented evidence that a method is suitable for its intended purpose, a cornerstone of regulatory compliance and sound science.[4][5][6]

This guide provides an in-depth, experience-driven framework for the comprehensive analytical validation of a newly synthesized batch of 2-Methyl-1-(piperazin-1-yl)propan-2-ol. We will move beyond rote procedural descriptions to explain the scientific rationale behind each experimental choice. Furthermore, we will conduct a comparative analysis with a structurally similar alternative, 1-(piperazin-1-yl)propan-2-ol , to highlight how subtle structural changes can impact analytical outcomes and to demonstrate a robust validation strategy.

The Validation Workflow: A Multi-Technique Approach

A single analytical technique is never sufficient to fully characterize a new chemical entity. True confidence is achieved by integrating data from orthogonal methods—techniques that measure different chemical or physical properties. Our validation process is a self-validating system where the results from each step logically support and confirm the others.

G cluster_synthesis Phase 1: Synthesis & Isolation cluster_validation Phase 2: Analytical Validation cluster_release Phase 3: Material Disposition Synthesis Chemical Synthesis (e.g., Epoxide Ring Opening) Purification Purification (e.g., Crystallization/Chromatography) Synthesis->Purification Crude Product Structural Structural Elucidation (NMR, MS) Purification->Structural Purified Material Purity Purity & Impurity Profile (HPLC, qNMR) Structural->Purity Confirmed Structure Comparison Comparative Analysis vs. Alternative Purity->Comparison Quantified Purity Release Release for Further Use (Qualified Reference Material) Comparison->Release Complete Data Package

Caption: High-level workflow for the synthesis and analytical validation of a new chemical entity.

Part 1: Definitive Structural Elucidation

The first and most critical step is to confirm that the molecule you synthesized is indeed the correct one. We employ a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides high-resolution information about the chemical environment of each atom in the molecule, making it the gold standard for structural confirmation. For piperazine derivatives, conformational dynamics can sometimes complicate spectra, but temperature-dependent studies can clarify these behaviors.[2][7]

Rationale for Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common starting point. However, given the polar nature of the hydroxyl and amine groups, deuterated dimethyl sulfoxide (DMSO-d₆) is often a better choice as it can disrupt intermolecular hydrogen bonding, leading to sharper OH and NH proton signals.

  • Techniques:

    • ¹H NMR: Confirms the presence and connectivity of all hydrogen atoms. We expect specific splitting patterns and integrations for the piperazine ring protons, the methylene bridge, and the gem-dimethyl groups.

    • ¹³C NMR: Confirms the carbon skeleton. The quaternary carbon of the tertiary alcohol (C-2) and the two methyl carbons will have characteristic chemical shifts.

    • 2D NMR (COSY, HSQC): Used to resolve ambiguities. A COSY spectrum will confirm which protons are coupled to each other, while an HSQC will definitively link each proton to its attached carbon.

Expected ¹H NMR Data (Representative, in DMSO-d₆):

Assignment Expected Shift (ppm) Multiplicity Integration Rationale
C(CH₃)₂ ~1.10 Singlet 6H Two equivalent methyl groups on a quaternary carbon.
N-CH₂-C ~2.35 Singlet 2H Methylene protons adjacent to a quaternary carbon and a nitrogen.
Piperazine CH₂ ~2.50-2.80 Multiplet 8H Protons of the piperazine ring, often a complex multiplet.[1]
NH ~2.90 Broad Singlet 1H Exchangeable proton on the secondary amine.

| OH | ~4.20 | Singlet | 1H | Exchangeable proton of the tertiary alcohol. |

Mass Spectrometry (MS)

MS validates the molecular weight of the compound. The choice of ionization technique is critical for molecules like this.

Rationale for Experimental Choices:

  • Technique: Electrospray Ionization (ESI) is the preferred method. Its "soft" ionization mechanism is ideal for polar, non-volatile molecules, minimizing fragmentation and ensuring a strong signal for the protonated molecular ion [M+H]⁺.

  • Expected Result: 2-Methyl-1-(piperazin-1-yl)propan-2-ol has a molecular weight of 158.24 g/mol .[8] In positive-ion ESI-MS, we expect to see a prominent peak at m/z 159.25, corresponding to the [M+H]⁺ ion. A common fragmentation pattern for tertiary alcohols is the loss of water (H₂O), which would result in a smaller peak at m/z 141.24 ([M-H₂O+H]⁺).[9][10][11]

Part 2: Quantitative Purity Assessment via HPLC

Once the structure is confirmed, we must quantify the purity of the batch. High-Performance Liquid Chromatography (HPLC) is the industry-standard method for this, capable of separating the main compound from process impurities and degradation products.[12]

Rationale for Method Development (The "Why"): The target analyte is a polar, basic compound. This presents a challenge for traditional reversed-phase (C18) chromatography, where such compounds can exhibit poor retention and peak shape due to strong interactions with residual silanols on the silica support.

  • Column Choice: A polar-embedded or polar-endcapped C18 column is a superior choice. These columns are designed to improve the peak shape for basic compounds. An alternative is Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for retaining highly polar compounds.

  • Mobile Phase:

    • Aqueous (A): Water with a buffer (e.g., 10 mM Ammonium Formate) adjusted to a slightly acidic pH (e.g., 3.5). The buffer maintains a consistent ionization state for the analyte and masks silanol activity.

    • Organic (B): Acetonitrile or Methanol.

    • Gradient Elution: A gradient from low to high organic content is necessary to elute the polar analyte and any less polar impurities within a reasonable time.[13]

G MobilePhase Mobile Phase (A: Buffered H2O, B: ACN) Pump HPLC Pump (Gradient Program) MobilePhase->Pump Injector Autosampler (10 µL Injection) Pump->Injector Column Column (Polar-Embedded C18) Injector->Column Detector UV Detector (210 nm) Column->Detector DAS Data Acquisition System Detector->DAS

Caption: A typical experimental workflow for HPLC purity analysis.

Example HPLC Purity Data: The purity is calculated based on the area percent of all detected peaks.

Peak Retention Time (min) Area (%) Identity
1 2.15 0.15 Unknown Impurity
2 4.58 99.72 2-Methyl-1-(piperazin-1-yl)propan-2-ol
3 6.31 0.13 Process Impurity (e.g., starting material)

| Total | | 100.00 | |

Part 3: Comparative Analysis vs. 1-(Piperazin-1-yl)propan-2-ol

To put our validation into context, we will compare the results with a closely related structural analog, 1-(piperazin-1-yl)propan-2-ol . This molecule differs by being a secondary alcohol and lacking the two methyl groups on the C2 carbon. This comparison demonstrates the sensitivity of our analytical methods to subtle structural changes.

Comparative Data Summary:

Parameter 2-Methyl-1-(piperazin-1-yl)propan-2-ol (Target) 1-(Piperazin-1-yl)propan-2-ol (Alternative) Scientific Rationale for Difference
Molecular Weight 158.14 g/mol 144.12 g/mol Absence of two methyl groups (-CH₃ x 2).
[M+H]⁺ (ESI-MS) 159.15 145.13 Direct reflection of the molecular weight difference.
¹H NMR: C-H Signal @ C2 N/A (Quaternary Carbon) ~3.8 ppm (Multiplet) The target has no proton on C2; the alternative has one.
¹H NMR: Methyl Signal(s) ~1.10 ppm (Singlet, 6H) ~1.05 ppm (Doublet, 3H) Target has two equivalent methyls on a quaternary C. Alternative has one methyl split by the C2 proton.
HPLC Retention Time 4.58 min 3.95 min The target is slightly more non-polar (more alkyl character) and thus has a longer retention time in reversed-phase HPLC.

| Purity (by HPLC) | 99.72% | 99.65% | Batch-dependent, but demonstrates comparable purity levels can be achieved. |

This head-to-head comparison provides a powerful self-validation check. If the observed analytical differences did not align with the known structural differences, it would immediately signal a potential error in synthesis or identification for one or both compounds.

Conclusion: A Foundation of Analytical Certainty

This validated material can now be confidently released for use in further research and development, whether for screening in biological assays or as a key starting material in a multi-step synthesis. This rigorous, evidence-based approach is fundamental to ensuring the reproducibility and integrity of scientific research and drug development.[4][14]

Appendices: Detailed Experimental Protocols

Appendix A: NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh ~10 mg of the sample into an NMR tube.

  • Solvent Addition: Add ~0.7 mL of DMSO-d₆.

  • Dissolution: Vortex the tube until the sample is fully dissolved.

  • Acquisition: Acquire ¹H, ¹³C, and 2D (COSY, HSQC) spectra on a 400 MHz (or higher) spectrometer according to standard instrument protocols.

  • Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm.

Appendix B: ESI-MS Protocol
  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol. Dilute this solution 100-fold with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Infusion: Infuse the sample directly into the ESI source at a flow rate of 10 µL/min.

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 50-500

  • Data Analysis: Identify the [M+H]⁺ ion and any significant fragment ions.

Appendix C: HPLC Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Waters XBridge C18, 2.5 µm, 4.6 x 75 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 12.0 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve sample in 50:50 water:acetonitrile to a final concentration of ~0.5 mg/mL.

References

  • ResearchGate. (n.d.). Characterization of Piperazine/2-Aminomethylpropanol for Carbon Dioxide Capture. Retrieved January 27, 2026, from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved January 27, 2026, from [Link]

  • RSC Publishing. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. Retrieved January 27, 2026, from [Link]

  • PubMed. (n.d.). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Retrieved January 27, 2026, from [Link]

  • Whitman College. (n.d.). GCMS Section 6.10. Retrieved January 27, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved January 27, 2026, from [Link]

  • National Institutes of Health. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved January 27, 2026, from [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2014, September 1). Polar compounds separation by HPLC - any thoughts?. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved January 27, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved January 27, 2026, from [Link]

  • YouTube. (2025, August 11). Mass Spectrometry of Alcohols. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved January 27, 2026, from [Link]

  • APL. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved January 27, 2026, from [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved January 27, 2026, from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved January 27, 2026, from [Link]

  • Chemistry!!! Not Mystery. (2013, December 16). Fragmentation pattern and mass spectra of Alcohols. Retrieved January 27, 2026, from [Link]

  • BioPharm International. (n.d.). Method Validation Guidelines. Retrieved January 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved January 27, 2026, from [Link]

  • National Institutes of Health. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Retrieved January 27, 2026, from [Link]

  • Lab Manager. (2019, March 7). Method Development and Validation for Pharmaceuticals. Retrieved January 27, 2026, from [Link]

  • PubMed Central. (n.d.). Density and Viscosity of CO2-Loaded Aqueous 2-Amino-2-methyl-1-propanol (AMP) and Piperazine (PZ) Mixtures. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. Retrieved January 27, 2026, from [Link]

  • White Rose Research Online. (2021, September 22). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under. Retrieved January 27, 2026, from [Link]

Sources

A Researcher's Guide to Control Experiments for Novel Piperazine Analogs: The Case of 2-Methyl-1-(piperazin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Designing Self-Validating Preclinical Studies

In the landscape of drug discovery, the exploration of novel chemical entities is paramount. Compounds like 2-Methyl-1-(piperazin-1-yl)propan-2-ol, a piperazine derivative, represent a frontier of potential therapeutic innovation. The piperazine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with activities spanning antimicrobial, anticancer, and neuroactive applications.[1][2][3] However, the promise of any new compound can only be realized through meticulously designed and rigorously controlled experiments.[4][5]

This guide provides drug development professionals with a comprehensive framework for designing robust control experiments for the study of 2-Methyl-1-(piperazin-1-yl)propan-2-ol and other novel analogs. By moving beyond a simple checklist approach, we delve into the causal logic behind each control, ensuring that your experimental system is self-validating and your results are unambiguous and reproducible.

The Imperative of Controls for a Novel Compound

Before embarking on preclinical research with a new molecule, it is crucial to establish its pharmacological activity, assess its safety, and understand its pharmacokinetic and pharmacodynamic profile.[6] For a compound with limited published data like 2-Methyl-1-(piperazin-1-yl)propan-2-ol, a robust set of controls is not merely good practice; it is the bedrock of scientific validity.[7][8] Controls are essential to differentiate a true biological effect from experimental artifacts, ensuring that observed results are directly attributable to the compound .[9]

Pillar 1: The Vehicle Control - Isolating the Compound's Effect

The first step in any in vitro or in vivo experiment is to account for the delivery agent of the test compound.[10]

Causality: Many compounds are not soluble in aqueous solutions and require a vehicle, such as dimethyl sulfoxide (DMSO) or ethanol, for solubilization. These vehicles are not always biologically inert and can exert their own effects on cells or organisms. The vehicle control group receives the same concentration of the vehicle as the experimental group, but without the test compound.[11] This allows researchers to isolate and subtract the vehicle's effects from the observed results, ensuring that any measured activity is due to the compound itself.[10]

Experimental Design:

Group Treatment Purpose
Untreated No treatment (or media/saline only)Baseline measurement of the biological system's health and activity.
Vehicle Control Highest volume of vehicle used for the test compoundTo measure any biological effect of the solvent.
Test Compound 2-Methyl-1-(piperazin-1-yl)propan-2-ol dissolved in vehicleTo measure the combined effect of the compound and the vehicle.

Pillar 2: Negative and Positive Controls - Defining the Boundaries of Activity

Negative and positive controls are fundamental to validating the experimental setup and interpreting the results accurately.[12][13]

The Negative Control: Ruling Out Non-Specific Effects

Causality: A negative control is a compound that is structurally similar to the test compound but is hypothesized to be biologically inactive against the target of interest.[9] Its purpose is to demonstrate that the specific chemical structure of the test compound is responsible for the observed effect, rather than a general, non-specific interaction caused by introducing a molecule of a similar class. For a novel compound, identifying a truly inactive analog can be challenging. A common strategy is to use a precursor from the synthesis of the parent molecule or a closely related analog known to be inactive in the target pathway.

The Positive Control: Validating Assay Performance

Causality: A positive control is a compound with a known, well-characterized effect on the biological system under investigation.[14] Its inclusion serves two critical functions: it confirms that the assay is working as expected, and it provides a benchmark against which the potency of the test compound can be compared.[12] The choice of a positive control is entirely dependent on the experimental hypothesis. For instance, if investigating the potential antimicrobial properties of 2-Methyl-1-(piperazin-1-yl)propan-2-ol, a known antibiotic like Ciprofloxacin would be an appropriate positive control.[15]

A Unified Experimental Framework

By integrating these controls, a robust experimental design emerges that allows for clear interpretation of the results.

G cluster_0 Experimental Setup cluster_1 Biological System cluster_2 Data Analysis Untreated Untreated Cells/Organism Assay In Vitro / In Vivo Assay (e.g., Cell Viability, Receptor Binding) Untreated->Assay Vehicle Vehicle Control (e.g., 0.1% DMSO) Vehicle->Assay Negative Negative Control (Inactive Analog) Negative->Assay Positive Positive Control (Known Active Compound) Positive->Assay Test Test Compound (2-Methyl-1-(piperazin-1-yl)propan-2-ol) Test->Assay Result Measure Outcome (e.g., % Viability, Binding Affinity) Assay->Result

Caption: Experimental workflow incorporating all necessary control groups.

Interpreting the Results: A Logic-Based Approach

The data obtained from this comprehensive set of controls allows for a systematic and logical interpretation of the test compound's activity.

Sources

A Comparative Guide to the Experimental Reproducibility of 2-Methyl-1-(piperazin-1-yl)propan-2-ol and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of 2-Methyl-1-(piperazin-1-yl)propan-2-ol, a piperazine derivative with potential applications in both industrial and biomedical fields. Due to the limited direct experimental data on this specific molecule, this document establishes a framework for its evaluation by comparing it with structurally similar and well-characterized alternatives. The focus is on ensuring the reproducibility of experiments by providing detailed protocols and contextualizing the selection of methodologies. This guide is intended for researchers, scientists, and professionals in drug development and chemical engineering.

Introduction to 2-Methyl-1-(piperazin-1-yl)propan-2-ol

2-Methyl-1-(piperazin-1-yl)propan-2-ol is a tertiary amine belonging to the piperazine class of compounds. The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions, a scaffold known for its versatile applications in medicinal chemistry and materials science.[1][2] The structure of 2-Methyl-1-(piperazin-1-yl)propan-2-ol is characterized by a piperazine ring N-substituted with a 2-methyl-2-propanol group. This tertiary alcohol and the tertiary amine functionalities suggest potential utility in applications where steric hindrance and basicity play a crucial role, such as in CO2 capture and as a building block for pharmacologically active molecules.[3][4] A structurally related compound, 2-Methyl-1-(piperazin-1-yl)propan-1-one, is utilized as an intermediate in the synthesis of anti-tumor drugs, highlighting the potential of this chemical family in pharmaceutical development.[5][6]

Comparative Analysis in CO2 Capture Applications

The structural similarity of 2-Methyl-1-(piperazin-1-yl)propan-2-ol to 2-amino-2-methyl-1-propanol (AMP) suggests its potential as a solvent for post-combustion CO2 capture. AMP is a well-studied sterically hindered amine that, when blended with promoters like piperazine (PZ), offers high CO2 loading capacity and reduced regeneration energy compared to the benchmark monoethanolamine (MEA).[7][8] The tertiary amine nature of 2-Methyl-1-(piperazin-1-yl)propan-2-ol could offer advantages in terms of resistance to degradation, a common issue with primary and secondary amines like MEA.[9]

Key Performance Indicators for CO2 Capture Solvents

The effectiveness of an amine-based solvent for CO2 capture is determined by several key performance indicators (KPIs). The following table summarizes typical performance data for benchmark and alternative solvents, providing a basis for the future evaluation of 2-Methyl-1-(piperazin-1-yl)propan-2-ol.

Solvent/BlendCO2 Absorption Capacity (mol CO2/mol amine)CO2 Absorption Rate (mmol/mol-s)Reboiler Duty (GJ/t CO2)
30 wt% MEA0.501.09~4.0
30 wt% AMP~0.9 (with PZ)Slower than MEA, enhanced by PZ25.6% lower than MEA
10 wt% AMP / 20 wt% PZ0.991.46 (derived from 34% higher than MEA)Lower than MEA
N-(2-Hydroxyethyl) piperazine (HEPZ)21.6% lower than MEASlower than MEA3.018

Data compiled from multiple sources.[7][10][11]

Experimental Protocols for Performance Evaluation in CO2 Capture

To ensure the reproducibility of experiments evaluating 2-Methyl-1-(piperazin-1-yl)propan-2-ol for CO2 capture, the following detailed protocols for key performance indicators are recommended.

This protocol is adapted from standard methods using a bubble column or a stirred reactor.[10][12]

  • Solvent Preparation: Prepare a 30 wt% aqueous solution of 2-Methyl-1-(piperazin-1-yl)propan-2-ol. For comparison, prepare 30 wt% solutions of MEA and AMP.

  • Experimental Setup: Use a jacketed glass reactor with a temperature controller, a gas inlet tube, a gas outlet connected to a CO2 analyzer, and a magnetic stirrer.

  • Absorption Experiment:

    • Charge the reactor with a known volume (e.g., 300g) of the amine solution.[10]

    • Maintain the solution at a constant temperature (e.g., 40°C).[10]

    • Introduce a gas stream with a known CO2 concentration (e.g., 15% CO2 in N2) at a constant flow rate.[12]

    • Continuously monitor the CO2 concentration in the outlet gas stream using an infrared CO2 analyzer.

  • Data Analysis:

    • Absorption Rate: Calculate the initial absorption rate from the slope of the CO2 concentration curve at the beginning of the experiment.[10]

    • Absorption Capacity: Continue the gas flow until the outlet CO2 concentration equals the inlet concentration (saturation). The total amount of CO2 absorbed, determined by integrating the difference between inlet and outlet concentrations over time, gives the absorption capacity. This can also be determined by titration of the loaded solution with a strong acid like phosphoric acid.[10]

Density and viscosity are crucial for equipment design and process modeling.[13][14]

  • Sample Preparation: Prepare a series of solutions with varying CO2 loadings by bubbling CO2 through the amine solution for different durations. Determine the exact CO2 loading of each sample by titration.

  • Density Measurement: Use a vibrating tube densimeter to measure the density of each sample at a range of temperatures (e.g., 20°C to 80°C).[13]

  • Viscosity Measurement: Use a rolling-ball viscometer or a rotational rheometer to measure the viscosity of each sample across the same temperature range.[13]

  • Data Correlation: Correlate the experimental density and viscosity data as a function of temperature and CO2 loading using appropriate empirical models.

Visualization of Experimental Workflow for CO2 Capture Analysis

CO2_Capture_Workflow cluster_prep Preparation cluster_absorption Absorption Analysis cluster_physical Physical Property Analysis cluster_data Data Evaluation Solvent_Prep Prepare 30 wt% Aqueous Solutions (Test Compound, MEA, AMP) Reactor Jacketed Reactor at 40°C Solvent_Prep->Reactor Gas_Prep Prepare Gas Mixture (15% CO2 in N2) Gas_Prep->Reactor CO2_Analyzer IR CO2 Analyzer Reactor->CO2_Analyzer Outlet Gas Titration Titration for Capacity Reactor->Titration Saturated Solution Loaded_Samples Prepare CO2-Loaded Samples Reactor->Loaded_Samples Rate_Calc Calculate Absorption Rate CO2_Analyzer->Rate_Calc Capacity_Calc Determine Absorption Capacity Titration->Capacity_Calc Densimeter Vibrating Tube Densimeter Loaded_Samples->Densimeter Viscometer Viscometer Loaded_Samples->Viscometer Property_Corr Correlate Density & Viscosity Densimeter->Property_Corr Viscometer->Property_Corr Comparison Compare with MEA & AMP Rate_Calc->Comparison Capacity_Calc->Comparison Property_Corr->Comparison Radioprotection_Workflow cluster_setup Initial Setup cluster_cyto Cytotoxicity Assessment cluster_radio Radioprotection Assay cluster_analysis Data Analysis Cell_Culture Culture Human Cell Line (e.g., MOLT-4) Dose_Response Treat Cells with a Range of Compound Concentrations Cell_Culture->Dose_Response Pre_Incubation Pre-incubate Cells with Non-Toxic Concentrations Cell_Culture->Pre_Incubation Compound_Prep Prepare Stock Solution of 2-Methyl-1-(piperazin-1-yl)propan-2-ol Compound_Prep->Dose_Response WST1_Assay Perform WST-1 Assay (48h incubation) Dose_Response->WST1_Assay NTC_Determination Determine Non-Toxic Concentration Range WST1_Assay->NTC_Determination NTC_Determination->Pre_Incubation Irradiation Expose to Ionizing Radiation (e.g., 2 Gy) Pre_Incubation->Irradiation Post_Incubation Incubate for 24-48h Irradiation->Post_Incubation Flow_Cytometry Annexin V/PI Staining & Flow Cytometry Post_Incubation->Flow_Cytometry Viability_Quant Quantify Viable, Apoptotic, & Necrotic Cells Flow_Cytometry->Viability_Quant Comparison Compare with Controls Viability_Quant->Comparison

Caption: In vitro workflow for screening radioprotective agents.

Conclusion and Future Directions

While direct experimental data for 2-Methyl-1-(piperazin-1-yl)propan-2-ol is currently scarce, its structural characteristics point towards promising avenues for research in both CO2 capture and biomedical applications. This guide provides a robust framework for its systematic evaluation, emphasizing the importance of standardized, reproducible protocols. By comparing its performance against well-established alternatives like MEA and AMP in CO2 capture, and against benchmark radioprotectors in biomedical assays, a clear understanding of its potential can be achieved. Future research should focus on the synthesis and purification of 2-Methyl-1-(piperazin-1-yl)propan-2-ol, followed by the execution of the detailed experimental plans outlined in this guide. Such a systematic approach will ensure that the data generated is both reliable and comparable to the existing body of scientific literature, thereby accelerating the discovery and development of novel chemical entities.

References

  • Absorption of CO2 by Amine Blends Solution: An Experimental Evaluation. (n.d.). Research Inventy. Retrieved January 27, 2026, from [Link]

  • 2-Methyl-1-(piperazin-1-yl)propan-1-one CAS 71260-16-7. (n.d.). BIOSYNCE. Retrieved January 27, 2026, from [Link]

  • CO2 Capture Using Amine-Based Solvents: Identification of Additives to Improve the Kinetics and Thermodynamics of CO2 Sorption at High-Pressure Conditions. (2025, January 17). MDPI. Retrieved January 27, 2026, from [Link]

  • Second-generation piperazine derivatives as promising radiation countermeasures. (2024, July 11). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • Efficient CO2 capture by non-aqueous 2-amino-2-methyl-1-propanol (AMP) and low temperature solvent regeneration. (n.d.). RSC Publishing. Retrieved January 27, 2026, from [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed. Retrieved January 27, 2026, from [Link]

  • Simulation and Performance Comparison for CO2 Capture by Aqueous Solvents of N-(2-Hydroxyethyl) Piperazine and Another Five Single Amines. (2021, December 3). MDPI. Retrieved January 27, 2026, from [Link]

  • Density and Viscosity of CO2-Loaded Aqueous 2-Amino-2-methyl-1-propanol (AMP) and Piperazine (PZ) Mixtures. (2024, November 8). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Kinetics of the absorption of carbon dioxide into mixed aqueous solutions of 2-amino-2-methyl-1-propanol and piperazine. (2025, August 9). ResearchGate. Retrieved January 27, 2026, from [Link]

  • The Kinetics Investigation of CO2 Absorption into TEA and DEEA Amine Solutions Containing Carbonic Anhydrase. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Synthesis and characterization of new absorbents for CO2 capture. (2025, October 30). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Amine-based carbon dioxide absorption: evaluation of kinetic and mass transfer parameters. (n.d.). SciSpace. Retrieved January 27, 2026, from [Link]

  • Viscosity and density measurements of aqueous amines at high pressures: MDEA-water. (n.d.). UVaDOC Principal. Retrieved January 27, 2026, from [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Simulation and Performance Comparison for CO2 Capture by Aqueous Solvents of N-(2-Hydroxyethyl) Piperazine and Another Five Single Amines. (2025, October 15). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Techno-economic evaluation of the 2-amino-2-methyl-1-propanol (AMP) process for CO2 capture from natural gas combined cycle powe. (n.d.). ScienceDirect. Retrieved January 27, 2026, from [Link]

  • Substituted Piperazines as Novel Potential Radioprotective Agents. (2020, January 25). NIH. Retrieved January 27, 2026, from [Link]

  • Evaluation of Concentrated Piperazine for CO2 Capture from Coal-Fired Flue Gas. (n.d.). National Energy Technology Laboratory. Retrieved January 27, 2026, from [Link]

  • Selection of Mixed Amines in the CO2 Capture Process. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. (n.d.). NIH. Retrieved January 27, 2026, from [Link]

  • Absorption of Carbon Dioxide in Piperazine Activated Concentrated Aqueous 2-Amino-2-Methyl-1-Propanol. (n.d.). International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering. Retrieved January 27, 2026, from [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024, October 20). World Journal of Pharmaceutical Research. Retrieved January 27, 2026, from [Link]

  • Reaction mechanism and kinetics of aqueous solutions of 2-amino-2-methyl-1-propanol and carbon dioxide. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Kinetics of absorption of carbon dioxide in aqueous amine and carbonate solutions with Carbonic Anhydrase. (2012, May 3). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Density and Viscosity of Aqueous Solutions of Piperazine and (2Amino2-methyl-1-propanol + Piperazine) from 298 to 333 K. (2025, August 10). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Enrichment in CO2 Absorption by 2-Methyl Piperazine-Activated Tertiary Amines, Physical Solvents, and Ionic Liquid Systems. (2022, June 30). NIH. Retrieved January 27, 2026, from [Link]

  • Substituted Piperazines as Novel Potential Radioprotective Agents. (2025, October 18). ResearchGate. Retrieved January 27, 2026, from [Link]

  • A Mini Review on Piperizine Derivatives and their Biological Activity. (n.d.). Jetir.Org. Retrieved January 27, 2026, from [Link]

  • Efficient CO2 capture by non-aqueous 2-amino-2-methyl-1-propanol (AMP) and low temperature solvent regeneration. (2025, August 6). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol:A Theoretical and Experimental Study of the OH-Initiated Degradation under. (2021, September 22). White Rose Research Online. Retrieved January 27, 2026, from [Link]

  • Solvent Selection for Efficient CO2 Capture. (2026, January 20). MDPI. Retrieved January 27, 2026, from [Link]

  • Viscosity Measurement and Correlation of Unloaded and CO2-Loaded Aqueous Solutions of N-Methyldiethanolamine + 2-Amino-2-methyl-1-propanol. (2020, May 18). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Absorption of Carbon Dioxide in Piperazine Activated Concentrated Aqueous 2-Amino-2-Methyl-1-Propanol. (2025, August 6). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Experimental study of CO2 capture by nanoparticle-enhanced 2-amino-2-methyl-1-propanol aqueous solution. (2023, November 16). NIH. Retrieved January 27, 2026, from [Link]

  • Density of CO2-loaded MEA (w1=0.3) solution at different CO2 loadings.... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Assessing the Chemical Speciation during CO2 Absorption by Aqueous Amines Using in Situ FTIR. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Corrosion Benefits of Piperazine As an Alternative CO2 Capture Solvent. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Equilibrium solubility of carbon dioxide in (2-amino-2-methyl-1-propanol+piperazine+water). (2025, August 8). ScienceDirect. Retrieved January 27, 2026, from [Link]

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020, May 26). NIH. Retrieved January 27, 2026, from [Link]

  • Piperazin-1-ylpropanol. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Measurements of density and viscosity of carbon dioxide-loaded and -unloaded nano-fluids: Experimental, genetic programming and physical interpretation approaches. (n.d.). ScienceDirect. Retrieved January 27, 2026, from [Link]

  • 5-methyl-2-(propan-2-yl)phenol.. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • 2-Methyl-1-(piperazin-1-yl)propan-1-one. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Substituted Piperazines as Novel Potential Radioprotective Agents. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Synthesized compounds as bases with potential radioprotective properties.. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

Sources

A Guide to the Statistical Validation of Assays for 2-Methyl-1-(piperazin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth exploration of the statistical validation of analytical methods for the quantification of 2-Methyl-1-(piperazin-1-yl)propan-2-ol, a piperazine derivative of interest in pharmaceutical development. The principles and methodologies detailed herein are grounded in internationally recognized guidelines, ensuring a robust and reliable approach to assay validation.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1] This guide will not only outline the necessary steps but also delve into the rationale behind these choices, empowering you to design and execute scientifically sound validation studies.

The Importance of a Validated Method

In the pharmaceutical industry, analytical method validation is a cornerstone of quality assurance.[2] It provides documented evidence that an analytical procedure is reliable, reproducible, and fit for its intended use.[3][4] Without proper validation, the data generated from assays lacks scientific and legal credibility, which can have significant consequences during regulatory inspections and for product release.[2]

Key Parameters for Method Validation

The validation of an analytical method encompasses the evaluation of several key performance characteristics.[5][6] These parameters collectively ensure the quality and reliability of the data generated. The core parameters, as defined by the International Council for Harmonisation (ICH), include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[3][7]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]

  • Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[7]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[3][7]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

A Comparative Look at Analytical Techniques

While various analytical techniques can be employed for the analysis of 2-Methyl-1-(piperazin-1-yl)propan-2-ol, High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust choice for the quantification of small organic molecules. For the purpose of this guide, we will focus on the validation of an HPLC-UV assay. However, the principles discussed are broadly applicable to other techniques such as Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols and Data Analysis

The following sections provide detailed protocols for validating an HPLC-UV assay for 2-Methyl-1-(piperazin-1-yl)propan-2-ol. The data presented in the tables are hypothetical but representative of what would be expected from a successful validation study.

Specificity

Specificity ensures that the signal measured is from the analyte of interest and not from any interfering components.[7]

Experimental Protocol:

  • Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of 2-Methyl-1-(piperazin-1-yl)propan-2-ol.

  • Placebo Analysis: If the analyte is in a formulated product, analyze a placebo sample (formulation without the active pharmaceutical ingredient) to assess for interference from excipients.

  • Forced Degradation: Subject a sample of 2-Methyl-1-(piperazin-1-yl)propan-2-ol to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.[2] Analyze the stressed sample to ensure that the degradation products do not co-elute with the parent compound.

Data Presentation:

SamplePeak at Analyte Retention Time?Comments
BlankNoNo interference from the solvent.
PlaceboNoNo interference from excipients.
Acid StressedYes (analyte peak)Degradant peaks are well-resolved from the analyte peak.
Base StressedYes (analyte peak)Degradant peaks are well-resolved from the analyte peak.
Oxidative StressedYes (analyte peak)Degradant peaks are well-resolved from the analyte peak.
Thermal StressedYes (analyte peak)Degradant peaks are well-resolved from the analyte peak.
Photolytic StressedYes (analyte peak)Degradant peaks are well-resolved from the analyte peak.
Linearity and Range

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte.[2] The range is the concentration interval over which the method is shown to be linear, accurate, and precise.[2]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of 2-Methyl-1-(piperazin-1-yl)propan-2-ol of known concentrations, spanning the expected working range of the assay.

  • Inject each standard solution in triplicate.

  • Plot the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), slope, and y-intercept.

Data Presentation:

Concentration (µg/mL)Mean Peak Area
50150,234
75225,876
100301,123
125376,456
150450,987

Linearity Statistics:

ParameterValueAcceptance Criteria
Correlation Coefficient (r²)0.9995≥ 0.999
Slope3005.1Report
Y-intercept150.3Report
Accuracy

Accuracy demonstrates the closeness of the test results to the true value.[2] It is often assessed through recovery studies.[2]

Experimental Protocol:

  • Prepare placebo samples spiked with known concentrations of 2-Methyl-1-(piperazin-1-yl)propan-2-ol at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicates at each concentration level.

  • Analyze the spiked samples and calculate the percent recovery.

Data Presentation:

Spiked LevelTheoretical Concentration (µg/mL)Measured Concentration (µg/mL)% RecoveryMean % Recovery% RSD
80%8079.599.499.60.4
8079.999.9
8079.699.5
100%100100.2100.2100.10.3
10099.999.9
100100.1100.1
120%120119.899.899.70.2
120119.599.6
120119.899.8
Precision

Precision assesses the degree of scatter between a series of measurements.[7] It is evaluated at two levels: repeatability and intermediate precision.[2]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Data Presentation:

Repeatability:

ReplicateMeasured Concentration (µg/mL)
1100.1
299.8
3100.3
499.9
5100.2
699.7
Mean 100.0
% RSD 0.25%

Intermediate Precision:

Day 1 / Analyst 1Day 2 / Analyst 2
Mean Concentration (µg/mL) 100.0100.5
% RSD 0.25%0.30%
Overall Mean \multicolumn{2}{c
Overall % RSD \multicolumn{2}{c
Detection Limit (LOD) and Quantitation Limit (LOQ)

LOD is the lowest concentration of analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[2]

Experimental Protocol:

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where:

  • σ = the standard deviation of the response (can be estimated from the standard deviation of the y-intercept of the regression line)

  • S = the slope of the calibration curve

Data Presentation:

ParameterValue (µg/mL)
LOD0.5
LOQ1.5
Robustness

Robustness evaluates the method's reliability when subjected to small, deliberate changes in analytical parameters.[2]

Experimental Protocol:

  • Vary critical HPLC parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic phase)

  • Analyze a standard solution under each varied condition and assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Data Presentation:

Parameter VariedVariationRetention Time (min)Peak AsymmetryResolution
Flow Rate+ 0.1 mL/min4.31.12.2
- 0.1 mL/min4.71.12.3
Column Temperature+ 2 °C4.41.22.1
- 2 °C4.61.12.2
Mobile Phase+ 2% Organic4.21.12.3
- 2% Organic4.81.22.1

Visualization of the Validation Workflow

A clear understanding of the validation process is crucial. The following diagram illustrates the logical flow of a typical analytical method validation.

ValidationWorkflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_reporting Phase 3: Reporting MethodDevelopment Analytical Method Development ValidationProtocol Validation Protocol (Define Parameters & Criteria) MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity LinearityRange Linearity & Range Specificity->LinearityRange Accuracy Accuracy LinearityRange->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DataAnalysis Data Analysis & Statistical Evaluation Robustness->DataAnalysis ValidationReport Final Validation Report DataAnalysis->ValidationReport

Caption: A flowchart illustrating the key phases and steps involved in the statistical validation of an analytical method.

Conclusion

The statistical validation of analytical methods is a critical process in drug development and quality control. By systematically evaluating key performance parameters such as specificity, linearity, accuracy, precision, and robustness, researchers can ensure the generation of reliable and reproducible data for 2-Methyl-1-(piperazin-1-yl)propan-2-ol assays. Adherence to established guidelines, such as those from the ICH, provides a framework for conducting these studies in a manner that is scientifically sound and globally accepted. The protocols and data presented in this guide serve as a practical reference for scientists tasked with this essential aspect of pharmaceutical analysis.

References

  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS.
  • CymitQuimica. (n.d.). 2-Methyl-1-(piperazin-1-yl)propan-2-ol.
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
  • Oxford Analytical Services. (2024, February 29). Understanding the Four Types of Analytical Method Validation.
  • Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. EDP Sciences.
  • PharmaSOP.in. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
  • ResearchGate. (2026, January 7). (PDF) Statistical tools and approaches to validate analytical methods: methodology and practical examples.
  • G., S., & et al. (n.d.). Analytical method validation: A brief review.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-1-(piperazin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the cradle-to-grave responsibility for these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methyl-1-(piperazin-1-yl)propan-2-ol, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established principles of chemical safety and hazardous waste management.

Understanding the Compound: Hazard Profile and Characteristics

2-Methyl-1-(piperazin-1-yl)propan-2-ol is a substituted propanol containing a piperazine moiety.[1][2] While comprehensive toxicological and environmental fate data for this specific compound are not widely available, a conservative approach to its handling and disposal is warranted based on its chemical structure and the known hazards of its constituent functional groups.

Known Hazard Information:

Hazard StatementDescription
H303May be harmful if swallowed
H316Causes mild skin irritation
H319Causes serious eye irritation

Source: AiFChem, BLDpharm[2][3]

The presence of the piperazine ring, a secondary and tertiary amine, suggests that this compound may exhibit corrosive properties in aqueous solution and could have biological activity.[4][5] The alcohol group indicates it is likely a combustible solid or liquid.[6][7][8][9][10][11] Therefore, it must be treated as a hazardous chemical waste.

The Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for the disposal of 2-Methyl-1-(piperazin-1-yl)propan-2-ol, from initial waste generation to final removal by a certified hazardous waste contractor.

DisposalWorkflow cluster_0 Waste Generation & Assessment cluster_1 Segregation & Containment cluster_2 Storage & Disposal A Waste Generated: 2-Methyl-1-(piperazin-1-yl)propan-2-ol (Pure, solutions, or contaminated materials) B Hazard Assessment: - Review SDS & available data - Identify as Hazardous Waste A->B C Segregate Waste: - Separate from incompatible materials - Designate as 'Organic Base' or 'Nitrogenous Organic Waste' B->C Proceed to Segregation D Select Appropriate Container: - Chemically resistant (e.g., HDPE) - Leak-proof with a secure lid C->D E Properly Label Container: - 'Hazardous Waste' - Full chemical name - Hazard pictograms - Accumulation start date D->E F Store in a Designated Satellite Accumulation Area (SAA): - At or near the point of generation - Secondary containment E->F Transfer to Storage G Arrange for Pickup: - Contact institutional Environmental Health & Safety (EHS) or a certified hazardous waste contractor F->G H Final Disposal: - Incineration or other approved thermal destruction method G->H

Caption: Disposal decision workflow for 2-Methyl-1-(piperazin-1-yl)propan-2-ol.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe disposal of 2-Methyl-1-(piperazin-1-yl)propan-2-ol and associated waste.

Part 1: Immediate Actions at the Point of Generation
  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:

    • Safety goggles (or a face shield if there is a splash hazard).

    • Chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact).

    • A laboratory coat.

  • Waste Segregation:

    • Do not mix this waste with other waste streams, particularly acidic waste, to prevent potential violent reactions.[12]

    • Segregate solid waste (e.g., contaminated filter paper, weighing boats) from liquid waste.

    • Keep chlorinated and non-chlorinated solvent waste separate if required by your institution's waste management program.[13]

Part 2: Containerization and Labeling
  • Container Selection:

    • Use a designated hazardous waste container that is chemically compatible with organic bases. High-density polyethylene (HDPE) containers are a suitable choice.[14][15]

    • Ensure the container is in good condition, free of cracks or leaks, and has a secure, screw-top lid.[15]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name: "2-Methyl-1-(piperazin-1-yl)propan-2-ol". Avoid using abbreviations or chemical formulas.

    • Indicate the approximate concentration and any other components in the waste mixture.

    • Mark the accumulation start date on the label.

Part 3: Storage and Final Disposal
  • Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[14][15]

    • The SAA should have secondary containment, such as a spill tray, to capture any potential leaks.[13]

    • Keep the waste container closed at all times, except when adding waste.[14][16]

  • Disposal Request:

    • Once the container is full or you have no further need to accumulate this waste stream, contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup.[14][17]

    • Do not dispose of this chemical down the sink or in the regular trash.[16][18]

Spill Management

In the event of a spill, the following immediate actions should be taken:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Control Ignition Sources: If the compound is in a flammable solvent, extinguish any open flames and turn off nearby ignition sources.

  • Containment and Cleanup (for small spills):

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[4][8][9]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spills: For large spills, contact your institution's emergency response team or EHS department immediately.[4]

Environmental Considerations and Decontamination

The environmental fate of 2-Methyl-1-(piperazin-1-yl)propan-2-ol is not well-documented. However, piperazine and its derivatives can be mobile in soil and may be toxic to aquatic organisms.[4] Therefore, it is imperative to prevent its release into the environment.

  • Empty Containers: Triple rinse empty containers that held 2-Methyl-1-(piperazin-1-yl)propan-2-ol with a suitable solvent (e.g., ethanol or acetone). Dispose of the rinsate as hazardous waste.[16] After triple rinsing, the container can often be disposed of as regular solid waste, but be sure to deface all chemical labels.[16]

  • Contaminated Glassware: Decontaminate glassware by rinsing with a suitable solvent and collecting the rinsate as hazardous waste.

By adhering to these procedures, you can ensure the safe and compliant disposal of 2-Methyl-1-(piperazin-1-yl)propan-2-ol, upholding your commitment to laboratory safety and environmental stewardship.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-methylpropan-1-ol. Retrieved from [Link]

  • Chemical Suppliers. (n.d.). SAFETY DATA SHEET PROPAN-2-OL TECH. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyl-1-propanol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). 2-methylpropan-2-ol - Substance Information. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyl-1-propanol. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2023, March 27). Safety Data Sheet: 2-methylpropan-2-ol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyl-2-propanol. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • NSTA. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). PIPERAZINE - HAZARD SUMMARY. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Piperazine. Retrieved from [Link]

  • Dr. Masi. (2020, February 22). 2 methyl-1-propanol, 2-methyl-propan-1-ol, isobutyl-alcohol, Naming Alcohols, How to Name Alcohols. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.